2-Chloro-6-methoxyaniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-6-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIQMEOANUBKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724414 | |
| Record name | 2-Chloro-6-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332589-57-7 | |
| Record name | 2-Chloro-6-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxyaniline hydrochloride is a chemical compound of interest in various fields of chemical research and development. An understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available physicochemical data for this compound (CAS No. 1332589-57-7) and outlines standardized experimental protocols for the determination of key physical properties.
Core Physical Properties
A thorough search of available scientific literature and chemical databases reveals limited experimentally determined physical property data for this compound. However, its molecular formula and molecular weight have been confirmed.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source |
| CAS Number | 1332589-57-7 | BLD Pharm[1], ChemWhat[2] |
| Molecular Formula | C₇H₉Cl₂NO | BLD Pharm[1], ChemWhat[2] |
| Molecular Weight | 194.06 g/mol | BLD Pharm[1], ChemWhat[2] |
| Appearance | Data not available | |
| Melting Point | Data not available | AK Scientific, Inc.[3] |
| Boiling Point | Data not available | |
| Solubility | Data not available | AK Scientific, Inc.[3] |
Experimental Protocols for Physical Property Determination
For researchers requiring precise quantitative data for this compound, the following established experimental protocols are recommended.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry this compound powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
-
Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Determination of Solubility
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.
Methodology: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffers of different pH) in a flask.
-
Agitation: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After agitation, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L) or as a molar concentration.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of an organic compound like this compound.
Caption: Workflow for Physical Property Characterization.
References
An In-Depth Technical Guide to 2-Chloro-6-methoxyaniline Hydrochloride: Current Knowledge and Data Gaps
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methoxyaniline hydrochloride is a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical development. This technical guide aims to provide a comprehensive overview of its chemical structure, properties, and synthesis. However, a thorough review of publicly available scientific literature and chemical databases reveals significant gaps in the experimental data for this specific compound. While general principles of aniline chemistry can be applied, a lack of specific empirical data necessitates a cautious and exploratory approach in its handling and application. This document summarizes the available information and highlights areas where further research is critically needed.
Chemical Structure and Identification
This compound is the hydrochloride salt of the organic compound 2-chloro-6-methoxyaniline. The structure consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an amino group at positions 2, 6, and 1, respectively. The hydrochloride salt is formed by the protonation of the amino group.
Chemical Structure:
Identifiers:
| Identifier | Value |
| CAS Number | 1332589-57-7[1][2] |
| Molecular Formula | C₇H₉Cl₂NO[1][2] |
| Molecular Weight | 194.06 g/mol [1][2] |
Physicochemical Properties
Table of Predicted and Analogous Physicochemical Properties:
| Property | This compound | 5-Chloro-2-methoxyaniline (Isomer) | 3-Chloro-4-methoxyaniline (Isomer) |
| Melting Point | Data not available | 81 - 85 °C[3] | 50 - 55 °C |
| Boiling Point | Data not available | 135 °C @ 7.8 mbar[3] | Data not available |
| Solubility | Predicted to have higher aqueous solubility than the free base. | Slightly soluble in water. | Data not available |
| pKa (of conjugate acid) | Predicted to be lower than aniline (4.6) due to the electron-withdrawing chloro group. | Data not available | Data not available |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound has not been found in the public domain. However, general synthetic strategies for substituted anilines and their subsequent conversion to hydrochloride salts can be adapted.
General Synthesis of Substituted Anilines
The synthesis of substituted anilines often involves the reduction of the corresponding nitroaromatic compounds.[4] This is a robust and widely used method due to the accessibility of various substituted nitroarenes via electrophilic aromatic nitration.[4]
Logical Workflow for a Potential Synthesis Route:
General Experimental Protocol for Hydrochloride Salt Formation of Anilines
The conversion of a free aniline base to its hydrochloride salt is typically a straightforward acid-base reaction.[5]
Methodology:
-
Dissolution: Dissolve the synthesized 2-chloro-6-methoxyaniline free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). The choice of solvent should be one in which the free base is soluble but the hydrochloride salt is sparingly soluble to facilitate precipitation.[5]
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid to the stirred solution. This can be in the form of concentrated aqueous HCl or a solution of HCl in an organic solvent.[5][6] The reaction is typically performed at room temperature or under cooling with an ice bath.[5]
-
Precipitation and Isolation: The this compound should precipitate out of the solution. The solid product can then be collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and dried under vacuum.[5]
Biological Activity and Signaling Pathways
There is currently no specific information available in the reviewed scientific literature regarding the biological activity or potential involvement in signaling pathways of this compound.
Substituted anilines are a common scaffold in many biologically active molecules and approved drugs. Therefore, it is plausible that this compound could serve as a building block in the synthesis of novel therapeutic agents. However, without experimental data, any discussion of its biological effects would be purely speculative.
Spectral Data
No experimental NMR, IR, or mass spectrometry data for this compound (CAS 1332589-57-7) has been found. The available spectral data for related isomers and the free base of other anilines can provide an indication of the expected spectral features.
Expected Spectral Characteristics:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methoxy group protons, and a broad signal for the ammonium protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro, methoxy, and ammonium groups.
-
¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms in the molecule.
-
FT-IR: The IR spectrum would be characterized by N-H stretching vibrations of the ammonium salt, typically appearing as a broad band. Aromatic C-H and C=C stretching bands, as well as C-O and C-Cl stretching vibrations, would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak of the free base (2-chloro-6-methoxyaniline) upon loss of HCl. Fragmentation patterns would be indicative of the substituted aniline structure.
Conclusion and Future Directions
This technical guide consolidates the currently available information on this compound. While its basic chemical identity is established, there is a pronounced lack of specific experimental data regarding its physicochemical properties, a detailed synthesis protocol, biological activity, and spectral characteristics.
For researchers and drug development professionals interested in this compound, the following steps are recommended:
-
De novo Synthesis and Characterization: A primary focus should be on the development and optimization of a reliable synthetic route to obtain a pure sample of this compound. Comprehensive characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis) is essential to confirm its structure and purity.
-
Physicochemical Profiling: Once a pure sample is obtained, a full profile of its physicochemical properties, including melting point, solubility in various solvents, and pKa, should be determined experimentally.
-
Biological Screening: The compound could be subjected to a battery of in vitro biological assays to explore its potential therapeutic applications.
The information presented herein serves as a foundational starting point. It is imperative that further experimental work be conducted to fill the existing data gaps and to fully elucidate the chemical and biological profile of this compound.
References
- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 2. 1332589-57-7|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-Chloro-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and analytical properties of 2-Chloro-6-methoxyaniline hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, and this document aims to serve as a key resource for its application in research and synthesis.
Core Data Presentation
A clear understanding of the molecular properties of a compound is fundamental to its application. The table below summarizes the molecular weight of 2-Chloro-6-methoxyaniline and its hydrochloride salt.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Chloro-6-methoxyaniline | C₇H₈ClNO | 157.60 |
| This compound | C₇H₉Cl₂NO | 194.06 |
| Hydrogen Chloride (for salt formation) | HCl | 36.46 |
Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base and hydrogen chloride.[1][2][3][4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in a laboratory setting. The following sections outline protocols for its synthesis and analysis, based on established methods for similar aniline derivatives.
Synthesis of 2-Chloro-6-methoxyaniline
A common route for the synthesis of substituted anilines involves the reduction of the corresponding nitro compound. The following is a plausible synthetic protocol for 2-Chloro-6-methoxyaniline, adapted from procedures for similar molecules.
Reaction: Reduction of 1-Chloro-2-methoxy-3-nitrobenzene
Reagents and Materials:
-
1-Chloro-2-methoxy-3-nitrobenzene
-
Iron powder
-
Glacial Acetic Acid
-
Acetonitrile
-
Water
-
Sodium Carbonate (solid)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Chloro-2-methoxy-3-nitrobenzene in a 1:1 mixture of glacial acetic acid and acetonitrile.
-
To this solution, add iron powder (approximately 4 equivalents).
-
Heat the reaction mixture to reflux and maintain vigorous stirring for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and carefully neutralize with solid sodium carbonate until the solution is basic.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude 2-Chloro-6-methoxyaniline.
-
The crude product can be purified by column chromatography on silica gel.
Formation of this compound
The hydrochloride salt can be readily prepared from the free base.
Reagents and Materials:
-
2-Chloro-6-methoxyaniline (purified)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified 2-Chloro-6-methoxyaniline in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise, while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Protocols
Accurate and reliable analytical methods are essential for confirming the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include aromatic protons (likely in the range of 6.5-7.5 ppm), a methoxy group singlet (around 3.8 ppm), and a broad singlet for the amine protons (which may be shifted downfield in the hydrochloride salt).
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expect signals for the seven distinct carbon atoms in the molecule.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for analyzing the hydrochloride salt. For the free base, Electron Ionization (EI) can also be used.
-
Analysis: In positive ion ESI mode, the protonated molecule [M+H]⁺ of the free base would be observed at an m/z corresponding to 158.04 (for the ³⁵Cl isotope) and 160.04 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.
3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of aniline derivatives.[2][6][7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is typically effective.[2][6] The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for this compound.[2]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Visualizations
The following diagrams illustrate key workflows and a potential signaling pathway relevant to the application of this compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Chloro-6-methoxyaniline Hydrochloride
CAS Number: 1332589-57-7
Introduction
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxyaniline hydrochloride, a chemical intermediate relevant to researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of in-depth public information on this specific compound, this guide also includes pertinent data and protocols for structurally similar compounds to provide valuable context and potential methodological approaches.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. This information is primarily aggregated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1332589-57-7 | BLD Pharm[1] |
| Molecular Formula | C₇H₉Cl₂NO | ChemWhat[1] |
| Molecular Weight | 194.06 g/mol | BLD Pharm[1] |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Purity | Typically >98% (as specified by suppliers) | N/A |
Experimental Protocols
Disclaimer: This protocol is for a related compound and should be adapted with caution. All laboratory work should be conducted by trained professionals with appropriate safety measures.
Synthesis of 2-Chloro-6-methylaniline (Illustrative Protocol)
This synthesis proceeds via a diazotization reaction followed by reduction.[2][3][4]
Materials:
-
3-chloro-5-methyl-4-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
50% Hypophosphorous Acid (H₃PO₂)
-
Iron Powder (Fe)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask cooled to 0°C, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid.
-
Stir the mixture for 10 minutes while maintaining the temperature.
-
Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 mL of water.
-
After the addition is complete, continue stirring at 0°C for 30 minutes.
-
-
Reduction of the Diazonium Salt:
-
To the reaction mixture, add 15 mL of 50% hypophosphorous acid.
-
Stir the mixture at 0°C for 3 hours.
-
-
Reduction of the Nitro Group:
-
Slowly raise the temperature of the reaction mixture to 90°C.
-
Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.
-
Maintain the reaction at 90°C for 3 hours.
-
-
Work-up and Purification:
-
Filter the hot reaction mixture.
-
Cool the filtrate and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure 2-Chloro-6-methylaniline.
-
Potential Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of a substituted aniline, based on the protocol described above.
Caption: Illustrative workflow for the synthesis of a substituted aniline.
Relationship between Aniline Free Base and Hydrochloride Salt
Substituted anilines are basic compounds that readily react with acids to form salts. The hydrochloride salt is a common form for improving the stability and handling of aniline derivatives.
The following diagram illustrates the simple acid-base relationship between 2-Chloro-6-methoxyaniline and its hydrochloride salt.
Caption: Acid-base reaction forming the hydrochloride salt.
Signaling Pathways and Biological Activity
There is currently no publicly available information detailing the involvement of this compound in any specific signaling pathways or its biological activity. As a chemical intermediate, its primary role is in the synthesis of more complex molecules that may have biological functions.
Safety and Handling
A formal Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for similar chloro- and methoxy-substituted anilines, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Note: This information is for guidance only. Always consult a comprehensive and compound-specific Safety Data Sheet before handling any chemical.
Conclusion
This compound is a chemical intermediate with the CAS number 1332589-57-7. While detailed technical information and experimental protocols for this specific compound are limited, this guide provides the available data and offers insights based on structurally related compounds. Researchers and developers can use this information as a starting point for their work, with the understanding that further investigation and process optimization will be necessary for any specific application.
References
A Technical Guide to Determining the Solubility of 2-Chloro-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Recording Solubility
To facilitate systematic data collection and comparison, researchers should use a structured format. The table below is a template for recording experimentally determined solubility data for 2-Chloro-6-methoxyaniline hydrochloride under various conditions.
Table 1: Solubility Data for this compound
| Solvent System | Temperature (°C) | Quantitative Solubility (mg/mL) | Observations / Method |
|---|---|---|---|
| Deionized Water | |||
| Phosphate Buffer (pH 7.4) | |||
| 0.1 M Hydrochloric Acid | |||
| Ethanol | |||
| Methanol | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Diethyl Ether |
| [Add other relevant solvents] | | | |
Experimental Protocols for Solubility Determination
The following sections detail standardized methods for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
Qualitative tests provide a rapid assessment of a compound's solubility in a range of common solvents, which can indicate its acidic, basic, or neutral nature.[1][2][3][4] A standard procedure involves sequentially testing the compound's solubility in water, dilute acid, and dilute base.[2][4]
Materials:
-
This compound (solid)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Solvents:
Procedure:
-
Place approximately 25-30 mg of this compound into a small test tube.[2][5]
-
Add 0.75-1 mL of the first solvent (typically water) in portions.[2][5]
-
After each addition, shake the tube vigorously for approximately 30 seconds.[2]
-
Observe and record if the compound dissolves completely. A compound is considered soluble if it forms a clear solution with no visible particles.[4]
-
If the compound is water-soluble, its pH should be tested.[2] As an amine hydrochloride, an acidic pH is expected.
-
If the compound is insoluble in water, proceed with the next solvent in the logical sequence as depicted in the workflow diagram below.[2][4] For a basic compound like an amine, solubility is expected in 5% HCl.[2]
-
Any indication of a reaction, such as a color change or heat generation, should also be noted as a positive solubility result, particularly with strong acids like concentrated H₂SO₄.[2]
Quantitative Solubility Determination (Equilibrium Method)
For drug development and many research applications, quantitative solubility data is crucial. The equilibrium (or thermodynamic) solubility assay is a reliable method for this purpose. This method measures the concentration of a saturated solution after it has been allowed to reach equilibrium.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, buffer)
-
Screw-capped vials or tubes
-
Shaker or rotator in a temperature-controlled environment[6]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. Ensure there is undissolved solid material present.[6]
-
Seal the vials securely and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] The rate of dissolution decreases as the solution approaches saturation.[6]
-
After the incubation period, allow the vials to stand to let the excess solid settle.[6]
-
Carefully withdraw a known volume of the supernatant.[6] To remove any remaining solid particles, centrifuge the samples and/or filter the supernatant through a syringe filter.[7]
-
Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in units such as mg/mL or g/L.
Logical and Experimental Workflows
The following diagrams illustrate the decision-making process in solubility testing.
Caption: Qualitative solubility testing workflow for an organic compound.
Caption: Experimental workflow for quantitative equilibrium solubility.
References
Spectroscopic Analysis of 2-Chloro-6-methoxyaniline Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core spectroscopic analysis of 2-Chloro-6-methoxyaniline hydrochloride. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of expected spectroscopic data.
Introduction
This compound is an aromatic amine derivative of interest in synthetic organic chemistry and pharmaceutical development. Accurate structural elucidation and purity assessment are critical for its application. This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the comprehensive characterization of this compound. While specific experimental data for the hydrochloride salt is not extensively published, this guide consolidates expected data based on the analysis of the free aniline and structurally related halogenated anilines.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of 2-Chloro-6-methoxyaniline. It is important to note that the presence of the hydrochloride salt may cause slight variations in the observed spectral data, particularly in the NMR and IR spectra due to the protonation of the amine group.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Expected Chemical Shift (δ) ppm | Notes |
| ¹H NMR | DMSO-d₆ | ~7.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), Amine protons may be broad and exchangeable. | The aromatic protons will likely appear as a complex multiplet. The methoxy group will be a sharp singlet. |
| ¹³C NMR | DMSO-d₆ | ~150-155 (C-O), ~110-135 (Ar-C), ~56 (-OCH₃) | Six distinct aromatic carbon signals are expected. |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (salt) | 2800-3200 | Broad, Strong |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-O Stretch (aryl ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Strong |
| C-Cl Stretch | 700-800 | Strong |
Table 3: Mass Spectrometry (MS) Data
| Ionization Method | Expected m/z Values | Notes |
| Electrospray (ESI+) | [M+H]⁺ corresponding to the free amine (C₇H₈ClNO) | The molecular ion peak for the free amine is expected at m/z ~157.03. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M and M+2 peaks. |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | Expected λmax (nm) | Notes |
| Ethanol/Methanol | ~240-250 and ~290-300 | Two main absorption bands are expected, corresponding to π-π* transitions in the aromatic system.[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[2] Ensure complete dissolution, using gentle vortexing if necessary.[2]
-
Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.[3]
-
-
Instrumentation: The analysis is carried out using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of the free aniline.[4]
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a matching quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-400 nm to record the absorption spectrum.[1]
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual signaling pathway for data interpretation.
Caption: Workflow for Spectroscopic Analysis.
Caption: Data Interpretation Pathway.
References
Technical Guide: ¹H NMR Spectrum of 2-Chloro-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-methoxyaniline hydrochloride. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation of the molecule with corresponding proton assignments.
Data Presentation
The following table summarizes the anticipated quantitative ¹H NMR data for this compound, based on spectral data for the closely related isomer, 2-Chloro-5-methoxyaniline hydrochloride.[1] The data was reported in DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.3 - 7.4 | Doublet of doublets (dd) | ortho ≈ 8, meta ≈ 2 | 1H |
| H-4 | ~ 6.7 - 6.8 | Triplet (t) | ortho ≈ 8 | 1H |
| H-5 | ~ 7.0 - 7.1 | Doublet of doublets (dd) | ortho ≈ 8, meta ≈ 2 | 1H |
| OCH₃ | ~ 3.7 - 3.8 | Singlet (s) | - | 3H |
| NH₃⁺ | ~ 9.6 - 9.7 | Singlet (s, broad) | - | 3H |
Note: The chemical shifts are approximate and based on the analysis of a structural isomer. Actual values for this compound may vary slightly.
Structural and ¹H NMR Assignment Diagram
The following diagram illustrates the chemical structure of this compound and the assignment of the proton signals in the ¹H NMR spectrum.
Caption: Structure of this compound with proton assignments.
Experimental Protocol: ¹H NMR Spectroscopy
This section details a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Materials and Equipment:
-
Sample: this compound
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes and glassware
-
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
If an internal standard is not already present in the solvent, add a small drop of TMS.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
3. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum of an aromatic compound like this compound.
Caption: Workflow for ¹H NMR spectral analysis.
References
An In-depth Technical Guide to the FT-IR Spectrum of 2-Chloro-6-methoxyaniline Hydrochloride
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-6-methoxyaniline hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of spectral features, experimental methodology, and data interpretation.
Predicted FT-IR Spectral Data
The primary functional groups present in this compound are the anilinium ion (-NH3+), a substituted benzene ring, a chloro group (C-Cl), and a methoxy group (-OCH3). The expected vibrational frequencies for these groups are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3200 - 2800 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH3+ | The presence of the hydrochloride salt results in the formation of an anilinium ion, shifting the N-H stretches to lower wavenumbers and causing significant broadening due to hydrogen bonding.[1][2] |
| 3100 - 3000 | Medium | Aromatic C-H stretching | Characteristic of C-H bonds on the benzene ring.[3] |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (in -OCH3) | Asymmetric and symmetric stretching of the methyl group. |
| 1620 - 1580 | Medium-Strong | N-H bending of -NH3+ | Scissoring vibration of the anilinium group.[1][3] |
| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretching | A series of bands indicating the presence of the benzene ring.[2] |
| 1470 - 1430 | Medium | C-H bending (in -OCH3) | Asymmetric deformation of the methyl group. |
| 1300 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) | A strong, characteristic band for the aryl ether linkage. |
| 1100 - 1000 | Medium | Symmetric C-O-C stretching (aryl ether) | Another characteristic band for the aryl ether. |
| 850 - 750 | Strong | C-H out-of-plane bending | The substitution pattern on the benzene ring will influence the exact position of these strong bands.[1] |
| 800 - 600 | Medium-Weak | C-Cl stretching | The position can vary depending on the substitution pattern on the aromatic ring. |
Experimental Protocol for FT-IR Spectroscopy
The following protocol outlines the standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
Objective: To obtain a high-quality infrared spectrum of the solid sample.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, oven-dried
-
Spatula
-
Sample: this compound
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound.
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr.
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Carefully transfer the powdered mixture into the collar of the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the plunger into the collar and transfer the die assembly to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and retrieve the pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background correction on the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Correlate the observed peaks with the known vibrational frequencies of the functional groups present in the molecule.
-
Workflow for FT-IR Spectral Analysis
The logical progression from sample preparation to the final interpretation of the FT-IR spectrum of this compound can be visualized as follows:
Caption: Workflow for FT-IR analysis of this compound.
References
Mass Spectrometry of 2-Chloro-6-methoxyaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-Chloro-6-methoxyaniline hydrochloride. The information presented herein is essential for the unambiguous identification, characterization, and quantification of this compound in various matrices. This document details predicted fragmentation patterns, experimental protocols, and data interpretation strategies.
Predicted Mass Spectrometry Data
The mass spectrum is expected to be characterized by a prominent molecular ion peak and several key fragment ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).
Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-Chloro-6-methoxyaniline
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 157/159 | [M]⁺˙ | - | [C₇H₈ClNO]⁺˙ |
| 142/144 | [M-CH₃]⁺ | CH₃ | [C₆H₅ClNO]⁺ |
| 122 | [M-Cl]⁺ | Cl | [C₇H₈NO]⁺ |
| 114 | [M-CH₃, -CO]⁺˙ | CH₃, CO | [C₅H₅Cl]⁺˙ |
| 94 | [M-Cl, -CO]⁺ | Cl, CO | [C₆H₆N]⁺ |
For comparison, the mass spectrum of the isomeric compound 2-Chloro-5-methoxyaniline hydrochloride shows a molecular ion at m/z 157.[1]
Proposed Fragmentation Pathway
The fragmentation of 2-Chloro-6-methoxyaniline under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺˙. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.
Figure 1: Proposed EI fragmentation pathway of 2-Chloro-6-methoxyaniline.
Experimental Protocols
Accurate and reproducible results are contingent on meticulously executed experimental protocols. The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Sample Preparation
-
Standard Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions : Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the same solvent.[2]
-
Sample Extraction (if applicable) : For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[2][3]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : A standard GC system equipped with a capillary column is suitable.[2]
-
Column : A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.[2]
-
Injector :
-
Oven Temperature Program :
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2][3]
-
Mass Spectrometer : A quadrupole or ion trap mass spectrometer.
Experimental Workflow
The logical flow of the experimental and data analysis process is depicted below.
Figure 2: Workflow for MS analysis of 2-Chloro-6-methoxyaniline.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The detailed experimental protocol and the elucidation of the predicted fragmentation pattern will be valuable for researchers in the fields of analytical chemistry, pharmaceutical sciences, and drug development for the unambiguous identification and characterization of this compound. The characteristic fragments, particularly the molecular ion and fragments resulting from the loss of a methyl group or a chlorine atom, serve as reliable indicators for the presence of 2-Chloro-6-methoxyaniline.
References
Safety and Handling of 2-Chloro-6-methoxyaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling considerations for 2-Chloro-6-methoxyaniline hydrochloride (CAS No. 1332589-57-7). The information presented is synthesized from available data on structurally similar compounds, including isomers and the free aniline base, to provide a robust understanding of the potential hazards and necessary precautions. It is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance, warranting careful handling to avoid adverse health effects. Based on data from analogous compounds, it is likely classified as follows:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][5]
GHS Hazard Pictograms (Anticipated):
References
Reactivity of the Amine Group in 2-Chloro-6-methoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxyaniline is a disubstituted aniline derivative featuring a chlorine atom and a methoxy group at the ortho-positions relative to the amine functionality. This substitution pattern significantly influences the reactivity of the amine group, a critical consideration for its application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive analysis of the electronic and steric effects governing the reactivity of the amine group in 2-chloro-6-methoxyaniline, supported by available data, general principles of aniline chemistry, and detailed experimental protocols for key transformations.
Factors Influencing Amine Reactivity
The reactivity of the amine group in 2-chloro-6-methoxyaniline is primarily dictated by a combination of electronic and steric effects imparted by the ortho-substituents.
Electronic Effects:
-
-I Effect of Chlorine: The chlorine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine group, making the lone pair of electrons less available for donation.
-
+M and -I Effects of the Methoxy Group: The methoxy group exhibits a dual electronic influence. It has a strong electron-donating mesomeric effect (+M) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. However, it also has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. In ortho-substituted anilines, the inductive effect tends to be more pronounced.[1]
The combination of a strong -I effect from chlorine and the predominantly -I effect of the ortho-methoxy group leads to a significant decrease in the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to aniline.[1][2]
Steric Effects (Ortho Effect):
The presence of two substituents in the ortho positions to the amine group results in a significant "ortho effect."[3][4] This steric hindrance has two major consequences:
-
Reduced Basicity: The protonation of the amine group leads to the formation of an anilinium ion, where the nitrogen atom changes its hybridization from sp² to sp³. This change is accompanied by an increase in steric strain with the adjacent ortho-substituents. This strain destabilizes the conjugate acid, thus making the parent amine a weaker base.[3][4]
-
Hindered Nucleophilicity: The steric bulk of the chloro and methoxy groups physically obstructs the approach of electrophiles to the nitrogen atom, thereby slowing down the rates of reactions where the amine acts as a nucleophile, such as in acylation and alkylation reactions.[5]
Due to the lack of specific experimental data for 2-chloro-6-methoxyaniline, a precise pKa value cannot be provided. However, based on the principles of the ortho effect and the electronic nature of the substituents, it is predicted to be a significantly weaker base than aniline (pKa of anilinium ion ≈ 4.6). The pKb of o-methoxyaniline is 9.5, and it is considered less basic than aniline due to the stronger inductive effect of the methoxy group from the ortho position.[1] The addition of an electron-withdrawing chloro group at the other ortho position is expected to further decrease the basicity.
Quantitative Data
| Property | Expected Effect Compared to Aniline | Rationale |
| Basicity (pKa of conjugate acid) | Significantly Lower | Strong -I effects of Cl and OCH₃; Steric hindrance to protonation (Ortho effect).[1][2][3][4] |
| Nucleophilicity | Significantly Lower | Reduced electron density on the nitrogen atom; Steric hindrance around the amine group.[5] |
| Rate of Acylation | Significantly Slower | Reduced nucleophilicity and steric hindrance impeding the approach of the acylating agent.[5] |
| Rate of Diazotization | Potentially Slower | Reduced nucleophilicity of the amine group towards the nitrosating agent. |
Key Reactions and Experimental Protocols
Despite the reduced reactivity, the amine group in 2-chloro-6-methoxyaniline can undergo several important transformations, which are crucial for its use as a synthetic intermediate.
N-Acetylation
N-acetylation is a common reaction to protect the amine group or to introduce an amide functionality. Due to the reduced nucleophilicity and steric hindrance of 2-chloro-6-methoxyaniline, more forcing reaction conditions compared to aniline might be necessary.
Experimental Protocol: N-Acetylation using Acetic Anhydride
This protocol is adapted from general procedures for the acetylation of sterically hindered anilines.[6][7]
Materials:
-
2-Chloro-6-methoxyaniline
-
Acetic anhydride
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Glacial acetic acid (as solvent, optional)
-
Dichloromethane or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Add a base such as pyridine or triethylamine (1.5-2 equivalents).
-
Slowly add acetic anhydride (1.2-1.5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If glacial acetic acid was used as a solvent, carefully pour the mixture into ice water to precipitate the product.
-
If a non-acidic solvent was used, wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(2-chloro-6-methoxyphenyl)acetamide.
Logical Workflow for N-Acetylation:
Diazotization and Subsequent Reactions
Diazotization of the amine group in 2-chloro-6-methoxyaniline forms a diazonium salt, a versatile intermediate for introducing a variety of functional groups onto the aromatic ring via reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[8] The reduced basicity of the amine may require careful control of the reaction conditions to achieve efficient diazotization.
Experimental Protocol: Diazotization
This is a general procedure that may require optimization for 2-chloro-6-methoxyaniline.[9]
Materials:
-
2-Chloro-6-methoxyaniline
-
Concentrated hydrochloric acid or sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
-
Potassium iodide-starch paper
-
Standard laboratory glassware suitable for low-temperature reactions
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-6-methoxyaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1-1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a rapid rise in temperature.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Check for the presence of excess nitrous acid by testing a drop of the reaction mixture on potassium iodide-starch paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
The resulting diazonium salt solution is typically used immediately in the subsequent reaction without isolation.
Signaling Pathway for Diazotization and Sandmeyer Reaction:
Palladium-Catalyzed Cross-Coupling Reactions
The amine group of 2-chloro-6-methoxyaniline can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or pseudohalides. The steric hindrance around the amine can be a challenge, often requiring the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
Logical Relationship in Buchwald-Hartwig Amination:
Conclusion
The reactivity of the amine group in 2-chloro-6-methoxyaniline is significantly attenuated by the cumulative electronic and steric effects of the ortho-chloro and -methoxy substituents. The strong electron-withdrawing inductive effects and the pronounced steric hindrance (ortho effect) lead to a marked reduction in both the basicity and nucleophilicity of the amine. Consequently, chemical transformations involving this amine group, such as acylation and diazotization, may require more forcing conditions than those typically employed for unsubstituted aniline. Despite these challenges, the amine functionality remains a key site for synthetic modifications, enabling the use of 2-chloro-6-methoxyaniline as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals. A thorough understanding of the interplay between steric and electronic effects is crucial for the successful design and implementation of synthetic routes utilizing this compound. Further quantitative studies on the pKa and reaction kinetics of 2-chloro-6-methoxyaniline would be highly beneficial for a more precise prediction of its reactivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. Page loading... [guidechem.com]
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxyaniline is a substituted aniline of significant interest in medicinal chemistry and materials science due to the unique interplay of its substituent groups. The electronic properties of the chloro and methoxy groups, positioned ortho to the amino group, profoundly influence the molecule's reactivity, basicity, and potential for intermolecular interactions. This guide provides a comprehensive analysis of these electronic effects, supported by comparative data from analogous compounds and theoretical principles. Understanding these substituent effects is critical for predicting the behavior of 2-chloro-6-methoxyaniline in various chemical and biological systems, thereby aiding in the design of novel pharmaceuticals and functional materials.
Core Concepts: Electronic Effects of Substituents
The electronic landscape of an aromatic ring is significantly modulated by the presence of substituents. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the ring carbon. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), while electron-donating groups (EDGs) exhibit a positive inductive effect (+I).
-
Resonance Effect (M or R): Also known as the mesomeric effect, this is a consequence of the delocalization of π-electrons or lone pairs between the substituent and the aromatic ring. Electron-donating groups typically have a positive resonance effect (+M), while electron-withdrawing groups have a negative resonance effect (-M).
In 2-chloro-6-methoxyaniline, the chloro group is an electron-withdrawing group primarily through its strong -I effect, although it also possesses a weak +M effect due to its lone pairs. The methoxy group, conversely, is electron-donating through a strong +M effect, which generally outweighs its -I effect. The amino group is a strong activating group with a significant +M effect.
The ortho-positioning of both the chloro and methoxy groups relative to the amino group introduces steric considerations and the "ortho effect," which can influence the basicity of the aniline nitrogen in ways not solely predicted by electronic effects.[1][2] Irrespective of their electronic nature, ortho-substituents often decrease the basicity of anilines due to steric hindrance to protonation and solvation of the resulting anilinium ion.[1][2]
Data Presentation: Comparative Analysis
Table 1: Spectroscopic Data for 2-Chloro-6-methylaniline
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.08-7.04 (m, 2H), 6.88 (t, 1H, J= 8 Hz), 6.63 (d, 1H, J = 1.6 Hz), 3.53 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 147.8, 130.8, 127.5, 123.8, 114.3, 95.0 |
| FTIR (cm⁻¹) | Data for the neat substance is available and shows characteristic N-H and aromatic C-H and C-C stretching frequencies.[3] |
Note: The data presented is for 2-chloro-6-methylaniline and serves as an approximation for 2-chloro-6-methoxyaniline.[4][5][6]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-chloro-6-methoxyaniline was not found, a general and adaptable method can be inferred from the synthesis of analogous compounds like 2-chloro-3-methoxyaniline and 2-chloro-6-methylaniline. A common route involves the reduction of a corresponding nitroaromatic precursor.
General Protocol for the Synthesis of Substituted Anilines via Nitroarene Reduction:
-
Dissolution: The substituted nitroarene (e.g., 2-chloro-6-methoxy-nitrobenzene) is dissolved in a suitable solvent mixture, such as glacial acetic acid and ethanol.[7]
-
Reduction: A reducing agent, typically iron powder, is added to the solution.[7]
-
Reflux: The reaction mixture is heated under reflux for several hours to facilitate the reduction of the nitro group to an amino group.[7]
-
Workup: After the reaction is complete, the mixture is diluted with water and neutralized with a base, such as sodium carbonate.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by techniques such as column chromatography.
Mandatory Visualization
Diagram 1: Electronic Effects in 2-Chloro-6-methoxyaniline
References
Methodological & Application
Synthesis of 2-Chloro-6-methoxyaniline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-6-methoxyaniline hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology is based on a two-step process commencing with the reduction of 2-chloro-6-nitroanisole, followed by the formation of the hydrochloride salt.
Introduction
2-Chloro-6-methoxyaniline and its hydrochloride salt are important building blocks in the development of various biologically active molecules. The presence of the chloro, methoxy, and amino functionalities on the aniline ring offers multiple reaction sites for further chemical modifications, making it a versatile precursor for the synthesis of complex organic compounds, including active pharmaceutical ingredients (APIs). The protocols provided herein are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Reduction of 2-chloro-6-nitroanisole | Step 2: Formation of Hydrochloride Salt |
| Reactants | 2-chloro-6-nitroanisole, Iron powder | 2-Chloro-6-methoxyaniline, Hydrochloric acid |
| Solvent | Acetic acid, Ethanol | Diethyl ether |
| Reaction Time | 3-4 hours | 30 minutes |
| Reaction Temperature | Reflux (approx. 80-90 °C) | 0 °C to Room Temperature |
| Typical Yield | 90-95% | >95% (quantitative) |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methoxyaniline from 2-chloro-6-nitroanisole
This protocol details the reduction of the nitro group of 2-chloro-6-nitroanisole to an amine using iron powder in an acidic medium.
Materials:
-
2-chloro-6-nitroanisole
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Sodium carbonate (solid)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-nitroanisole (1.0 eq).
-
Add a mixture of glacial acetic acid and ethanol (1:1 v/v) to dissolve the starting material.
-
To this solution, add iron powder (4.0 eq) in portions to control the initial exotherm.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 3-4 hours), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and neutralize the excess acid by the slow addition of solid sodium carbonate until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methoxyaniline as an oil or solid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or other analytical methods.
Step 2: Synthesis of this compound
This protocol describes the conversion of the synthesized 2-Chloro-6-methoxyaniline to its hydrochloride salt.
Materials:
-
2-Chloro-6-methoxyaniline (from Step 1)
-
Concentrated hydrochloric acid (37%)
-
Diethyl ether (anhydrous)
-
Ice bath
-
Beaker or Erlenmeyer flask
-
Stirring plate and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude or purified 2-Chloro-6-methoxyaniline (1.0 eq) in a minimal amount of anhydrous diethyl ether in a beaker or Erlenmeyer flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add concentrated hydrochloric acid (1.1 eq) dropwise to the stirred solution.
-
A white precipitate of this compound will form immediately.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the white solid product under vacuum to obtain pure this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for 2-Chloro-6-methoxyaniline Hydrochloride as a Pharmaceutical Intermediate
Introduction
2-Chloro-6-methoxyaniline hydrochloride is an aromatic organic compound belonging to the family of substituted anilines. Such compounds are valuable building blocks in medicinal chemistry due to their versatile reactivity, allowing for their incorporation into more complex molecular scaffolds. While specific, detailed applications for this compound are not extensively documented in publicly available literature, its structural isomer, 2,4-dichloro-5-methoxyaniline, serves as a key intermediate in the synthesis of the targeted cancer therapy drug, Bosutinib.[1] Bosutinib is a potent ATP-competitive tyrosine kinase inhibitor that targets the Bcr-Abl and Src family kinases.
This document will focus on the application of a closely related analogue, 2,4-dichloro-5-methoxyaniline, in the synthesis of Bosutinib to illustrate the role of chloro-methoxyanilines as pharmaceutical intermediates. The protocols and data presented are based on established synthetic routes for this drug.[1] This provides a practical framework for researchers, scientists, and drug development professionals working with similar substituted anilines.
Physicochemical Properties
A summary of the key physicochemical properties of the related intermediate, 2,4-dichloro-5-methoxyaniline, is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂NO | [1] |
| Molecular Weight | 192.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (typical) | >98% (by HPLC) | [1] |
Application in the Synthesis of Bosutinib
2,4-dichloro-5-methoxyaniline is a critical precursor for introducing the substituted aniline moiety into the quinoline core of Bosutinib. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the amino group of the aniline displaces a chlorine atom on the quinoline ring.
Experimental Workflow: Synthesis of a Bosutinib Precursor
The following diagram illustrates the general workflow for the coupling of 2,4-dichloro-5-methoxyaniline with a substituted quinoline, a key step in Bosutinib synthesis.
Caption: Workflow for the synthesis of a Bosutinib precursor.
Experimental Protocol
This protocol is adapted from a published synthesis of a Bosutinib intermediate.[1]
Objective: To synthesize 4-(2,4-dichloro-5-methoxyphenylamino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.
Materials:
-
2,4-dichloro-5-methoxyaniline
-
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
-
Pyridine hydrochloride
-
2-Ethoxyethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Water
Procedure:
-
A mixture of 2,4-dichloro-5-methoxyaniline (2.80 mmol), pyridine hydrochloride (2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (2.56 mmol) in 2-ethoxyethanol (10 mL) is prepared in a suitable reaction vessel.[1]
-
The reaction mixture is heated to reflux for approximately 2.5 hours.[1]
-
The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC or TLC.
-
After completion, the reaction mixture is cooled and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.[1]
-
The organic layer is separated and washed with water.[1]
-
The organic layer is then concentrated under reduced pressure until a solid begins to precipitate.[1]
-
The solid product is collected by filtration and dried.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the Bosutinib precursor.
| Reactant | Molar Amount (mmol) | Product | Yield | Purity (HPLC) |
| 2,4-dichloro-5-methoxyaniline | 2.80 | 4-(2,4-dichloro-5-methoxyphenylamino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Not explicitly stated for this step | >98% (for final product) |
| 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 2.56 |
Note: While the specific yield for this intermediate step is not provided in the source, the overall synthesis is described as efficient. The final Bosutinib product was obtained with high purity.[1]
Signaling Pathway of Bosutinib
Bosutinib functions by inhibiting tyrosine kinases that are crucial for the proliferation of cancer cells, particularly in Chronic Myeloid Leukemia (CML). The primary targets are the Bcr-Abl fusion protein and kinases of the Src family.
Bosutinib's Mechanism of Action
The diagram below illustrates the signaling pathway inhibited by Bosutinib.
Caption: Inhibition of Bcr-Abl/Src signaling by Bosutinib.
The Bcr-Abl oncoprotein, characteristic of Philadelphia chromosome-positive CML, is a constitutively active tyrosine kinase. It phosphorylates a host of downstream proteins, activating signaling cascades that lead to uncontrolled cell proliferation and inhibition of apoptosis. Bosutinib competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of its substrates. This blockade of downstream signaling ultimately induces apoptosis in the cancer cells. Similarly, Bosutinib inhibits Src family kinases, which are often overactive in various cancers and contribute to cell growth, survival, and metastasis.
Conclusion
While direct and extensive documentation for this compound as a pharmaceutical intermediate is sparse, the well-documented use of its isomer, 2,4-dichloro-5-methoxyaniline, in the synthesis of the kinase inhibitor Bosutinib provides a valuable and illustrative example of the role of such substituted anilines in modern drug development. The protocols and pathways detailed here offer a solid foundation for researchers working with this class of compounds, highlighting their importance in constructing complex, biologically active molecules. The ability to perform key transformations like nucleophilic aromatic substitution makes them indispensable reagents in the synthesis of targeted therapies.
References
Application Notes and Protocols: The Role of 2-Chloro-6-methylaniline in the Synthesis of the Kinase Inhibitor Dasatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor, with a specific focus on the pivotal role of the intermediate, 2-chloro-6-methylaniline. This document outlines common synthetic strategies, detailed experimental protocols, and the mechanism of action of Dasatinib, offering valuable insights for professionals in drug discovery and development.
Introduction
Dasatinib is a crucial therapeutic agent for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the inhibition of multiple tyrosine kinases, primarily the BCR-ABL fusion protein and SRC family kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[1] The chemical synthesis of Dasatinib is a multi-step process where the selection of key intermediates is critical for the overall efficiency and purity of the final active pharmaceutical ingredient (API). 2-Chloro-6-methylaniline has been identified as a key building block in several prominent synthetic routes to Dasatinib.[2]
Synthetic Applications of 2-Chloro-6-methylaniline in Dasatinib Synthesis
2-Chloro-6-methylaniline serves as a crucial precursor for introducing the N-(2-chloro-6-methylphenyl) amide moiety into the Dasatinib scaffold. This structural element is vital for the molecule's binding affinity and inhibitory activity. Various synthetic methodologies have been developed to incorporate this intermediate, often involving the formation of an amide bond with a thiazole carboxylic acid derivative.
Key Synthetic Intermediates and Overall Strategy
A common strategy for Dasatinib synthesis involves the coupling of two key fragments:
-
A substituted thiazole ring: This core heterocycle is typically functionalized with a carboxylic acid or its derivative.
-
A pyrimidine moiety: This part of the molecule is linked to a piperazine ring.
2-Chloro-6-methylaniline is introduced through an amidation reaction with the thiazole carboxylic acid derivative. The resulting intermediate is then coupled with the pyrimidine-piperazine side chain to yield Dasatinib.
Experimental Protocols
The following protocols are illustrative examples of how 2-chloro-6-methylaniline is utilized in the synthesis of Dasatinib.
Protocol 1: Amidation of a Thiazole Carboxylic Acid Derivative
This protocol describes the formation of the key amide bond between 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid and 2-chloro-6-methylaniline.
Materials:
-
2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid
-
2-chloro-6-methylaniline
-
Thionyl chloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
In a reaction flask, suspend 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1 equivalent) and triethylamine (5 equivalents) in dichloromethane.
-
Cool the mixture to approximately 0°C.
-
Slowly add thionyl chloride (1.3 equivalents) dropwise to the cooled mixture.
-
Allow the reaction to warm to approximately 25°C and stir for about two hours.
-
Cool the mixture again to about 15°C and add 2-chloro-6-methylaniline (1.2 equivalents).
-
Bring the reaction mixture to approximately 25°C and continue stirring for about 16 hours.
-
Upon completion, the reaction is worked up to isolate the product, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Protocol 2: One-Pot Synthesis of Dasatinib
This protocol outlines a "one-pot" method where 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is reacted with other key intermediates.
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
N-hydroxyethyl piperazine
-
An ionic liquid (e.g., 1-butyl-3-methylimidazolium glycinate)
-
Base
Procedure:
-
Dissolve 4,6-dichloro-2-methylpyrimidine, N-hydroxyethyl piperazine, and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in the ionic liquid.
-
Add a suitable base to the mixture.
-
The ionic liquid acts as both a solvent and a catalyst for the reaction.
-
The reaction proceeds to form Dasatinib in a single step.
-
The product is then isolated and purified. This method is noted for its high yield and environmentally friendly aspects due to the reusability of the ionic liquid.[3]
Quantitative Data Summary
The following table summarizes reported yields for key steps in different synthetic routes leading to Dasatinib, highlighting the efficiency of the reactions involving 2-chloro-6-methylaniline.
| Reaction Step | Starting Materials | Product | Reported Yield (%) | Reference |
| Amidation | 2-chlorothiazole, n-butyllithium, 2-chloro-6-methylphenyl isocyanate | Anilide intermediate | 86 | [4] |
| PMB Protection | Anilide intermediate | PMB-protected anilide | 95 | [4] |
| Coupling | PMB-protected anilide, 4-amino-6-chloro-2-methylpyrimidine | Compound 24 | 83 | [4] |
| PMB Deprotection | Compound 24 | Compound 25 | 99 | [4] |
| Final Coupling | Compound 25, 1-(2-hydroxyethyl)piperazine | Dasatinib | 91 | [4] |
| One-Pot Synthesis | (Details in Protocol 2) | Dasatinib | 82.7 (overall) | [5] |
Mechanism of Action and Signaling Pathways
Dasatinib is a potent inhibitor of multiple tyrosine kinases. Its primary targets include the BCR-ABL fusion protein, SRC family kinases (including SRC, LYN, and FYN), c-KIT, EPHA2, and PDGFRβ.[1] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, preventing the phosphorylation of downstream substrates.[1] This disruption of aberrant signaling pathways ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).[1]
Dasatinib is effective against both the active and inactive conformations of the ABL kinase, which contributes to its ability to overcome resistance to other tyrosine kinase inhibitors like Imatinib.[1] The inhibition of these kinases disrupts several critical downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, all of which are crucial for cell growth and survival.[6]
Visualizations
Dasatinib Synthesis Workflow
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
- 4. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Strategic Role of Ortho-Chloro-Anilines in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ortho-chloro-substituted anilines are a pivotal class of building blocks in the synthesis of kinase inhibitors. The presence of a chlorine atom at the ortho position of the aniline ring provides a crucial steric and electronic handle that influences the conformation of the final molecule, often leading to enhanced binding affinity and selectivity for the target kinase. This document provides detailed application notes and protocols for the use of ortho-chloro-anilines in the synthesis of two distinct classes of kinase inhibitors: the multi-targeted Src/Abl inhibitor, Dasatinib, and a series of selective c-Src inhibitors.
The Role of 2-Chloro-6-methylaniline in the Synthesis of Dasatinib
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] A key structural feature of Dasatinib is the N-(2-chloro-6-methylphenyl)carboxamide moiety, which is derived from 2-chloro-6-methylaniline. This substituent plays a critical role in the binding of Dasatinib to the ATP-binding pocket of the Abl and Src kinases.
Signaling Pathway and Mechanism of Action
Dasatinib is a dual inhibitor of the BCR-Abl and Src family of tyrosine kinases.[2] In CML, the BCR-Abl fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as Ras/MAPK, PI3K/Akt, and STAT5.[2] The Src family kinases are also implicated in the pathogenesis of CML and other cancers, playing roles in cell growth, differentiation, and migration.
Dasatinib binds to the active conformation of the Abl kinase domain, potently inhibiting its activity. By also inhibiting Src kinases, Dasatinib provides a broader spectrum of kinase inhibition, which can be beneficial in overcoming resistance to other tyrosine kinase inhibitors like imatinib.[2]
Quantitative Data: Dasatinib Kinase Inhibition Profile
The inhibitory activity of Dasatinib against various kinases is summarized in the table below. The IC50 values represent the concentration of the drug required to inhibit the activity of the kinase by 50%.
| Kinase Target | IC50 (nM) | Reference |
| Abl | <1 | [3] |
| Src | 0.8 | [3] |
| c-Kit | 79 | [3] |
| Lck | <1 | [4] |
| Fyn | <1 | [4] |
| Yes | <1 | [4] |
| PDGFRβ | 62 | [1] |
Experimental Protocol: Synthesis of Dasatinib
The synthesis of Dasatinib can be achieved through several routes. A common method involves the coupling of 2-chloro-6-methylaniline with a thiazole carboxylic acid intermediate.
Protocol: Amide Coupling to form Dasatinib
This protocol describes the coupling of the thiazole carboxylic acid intermediate with 2-chloro-6-methylaniline.
Materials:
-
2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq)
-
2-Chloro-6-methylaniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (Ethyl acetate, saturated sodium bicarbonate solution, brine, silica gel)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-6-methylaniline (1.1 eq) followed by DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford Dasatinib.
The Role of 2-Chloro-5-methoxyaniline in the Synthesis of Selective c-Src Inhibitors
While 2-chloro-6-methoxyaniline itself is less commonly cited, its isomer, 2-chloro-5-methoxyaniline, is a key building block for a series of potent and selective c-Src kinase inhibitors based on a 4-anilinoquinazoline scaffold.[5] The substitution pattern on the aniline ring is crucial for achieving high potency and selectivity for c-Src.
Signaling Pathway and Mechanism of Action
c-Src is a non-receptor tyrosine kinase that plays a critical role in various cellular processes, including proliferation, differentiation, survival, and migration. Aberrant activation of c-Src is implicated in the development and progression of several cancers. c-Src acts as a downstream effector of various receptor tyrosine kinases (RTKs) and integrins, activating signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.
The 4-(2-chloro-5-methoxyanilino)quinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP pocket of c-Src and preventing its phosphorylation and activation, thereby inhibiting downstream signaling.
Quantitative Data: c-Src Inhibitor Profile
The following table summarizes the inhibitory activities of representative 4-(2-chloro-5-methoxyanilino)quinazoline derivatives against c-Src and other kinases.
| Compound | c-Src IC50 (µM) | KDR IC50 (µM) | Tie-2 IC50 (µM) | Reference |
| 23d | <0.1 | >10 | >10 | [5] |
| 42 | <0.1 | >10 | >10 | [5] |
Note: Specific IC50 values below 0.1 µM were not provided in the reference.
Experimental Protocol: Synthesis of 4-(2-chloro-5-methoxyanilino)quinazolines
The synthesis of these inhibitors typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and 2-chloro-5-methoxyaniline.
Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general method for the SNAr reaction.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
2-Chloro-5-methoxyaniline (1.1 eq)
-
Isopropanol or other suitable high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., diethyl ether, silica gel)
Procedure:
-
In a round-bottom flask, dissolve the substituted 4-chloroquinazoline (1.0 eq) and 2-chloro-5-methoxyaniline (1.1 eq) in isopropanol.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold isopropanol and then diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 4-(2-chloro-5-methoxyanilino)quinazoline derivative.
Conclusion
Ortho-chloro-anilines, such as 2-chloro-6-methylaniline and 2-chloro-5-methoxyaniline, are indispensable reagents in the synthesis of targeted kinase inhibitors. Their unique structural features allow for the fine-tuning of inhibitor potency and selectivity. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Quinazoline Derivatives from 2-Chloro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of quinazoline derivatives, commencing from the readily available starting material, 2-Chloro-6-methoxyaniline. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and development. The synthetic strategy delineated herein involves a multi-step sequence, beginning with the regioselective functionalization of the aniline core, followed by cyclization to construct the quinazoline framework. This guide offers a comprehensive resource, including step-by-step procedures, data presentation in tabular format, and visual representations of the synthetic workflow to aid researchers in the successful preparation of these valuable compounds.
Introduction
Quinazoline and its derivatives are prominent heterocyclic scaffolds that form the core of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have fueled significant interest in the development of efficient synthetic methodologies for their preparation. This document outlines a robust synthetic pathway for the preparation of 8-chloro-6-methoxyquinazolin-4(3H)-one from 2-Chloro-6-methoxyaniline. The key transformations involve the protection of the amino group, directed ortho-metalation to introduce a carboxylic acid moiety, deprotection, and subsequent cyclization via the Niementowski reaction.
Synthetic Strategy Overview
The overall synthetic approach is a four-step process designed to overcome the initial lack of a suitable functional group for cyclization on the starting aniline.
Caption: Overall synthetic workflow from 2-Chloro-6-methoxyaniline to the quinazoline derivative.
Experimental Protocols
Step 1: Protection of the Amino Group of 2-Chloro-6-methoxyaniline
To facilitate the subsequent ortho-metalation, the amino group of the starting material is protected as a carbamate, which also serves as a potent directing group.
Protocol 1: Synthesis of tert-butyl (2-chloro-6-methoxyphenyl)carbamate
-
Reaction Setup: To a stirred solution of 2-Chloro-6-methoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tert-butyl (2-chloro-6-methoxyphenyl)carbamate.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Chloro-6-methoxyaniline | 1.0 | 157.60 |
| Di-tert-butyl dicarbonate | 1.1 | 218.25 |
| Triethylamine | 1.2 | 101.19 |
Table 1: Reagents for the protection of 2-Chloro-6-methoxyaniline.
Step 2: Directed ortho-Metalation and Carboxylation
This step introduces a carboxylic acid group at the position ortho to the carbamate directing group.
Protocol 2: Synthesis of 2-((tert-butoxycarbonyl)amino)-3-chloro-5-methoxybenzoic acid
-
Reaction Setup: Dissolve the protected aniline from Step 1 (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (s-BuLi) (2.2 eq, as a solution in cyclohexane) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours at -78 °C. Alternatively, pour the reaction mixture carefully onto an excess of crushed dry ice.
-
Quenching and Acidification: Allow the mixture to warm to room temperature. Quench with water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
| Reactant/Reagent | Molar Eq. | Notes |
| tert-butyl (2-chloro-6-methoxyphenyl)carbamate | 1.0 | From Step 1 |
| sec-Butyllithium | 2.2 | Strong base, handle with care under inert conditions. |
| Carbon Dioxide (dry) | Excess | Gaseous or solid (dry ice). |
Table 2: Reagents for Directed ortho-Metalation and Carboxylation.
Step 3: Deprotection of the Amino Group
The Boc protecting group is removed under acidic conditions to yield the key anthranilic acid intermediate.
Protocol 3: Synthesis of 2-amino-3-chloro-5-methoxybenzoic acid
-
Reaction Setup: Dissolve the product from Step 2 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) at 0 °C.
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure 2-amino-3-chloro-5-methoxybenzoic acid.
| Reagent | Role |
| Trifluoroacetic Acid (TFA) | Deprotecting agent |
| Dichloromethane (DCM) | Solvent |
Table 3: Reagents for Deprotection.
Step 4: Niementowski Quinazoline Synthesis
The final step involves the cyclization of the anthranilic acid with formamide to form the quinazolinone ring. This reaction is a classic and effective method for constructing this heterocyclic system.[1][2]
Caption: The Niementowski quinazoline synthesis.
Protocol 4: Synthesis of 8-chloro-6-methoxyquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chloro-5-methoxybenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).[1]
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.[1]
-
Isolation: The solid product that precipitates is collected by vacuum filtration.[1]
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of DMF/water, to yield the final product.[1]
| Reactant | Molar Eq. | Typical Yield |
| 2-amino-3-chloro-5-methoxybenzoic acid | 1.0 | 70-85% |
| Formamide | 10-20 | - |
Table 4: Quantitative Data for the Niementowski Synthesis.
Data Summary
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State |
| 2-Chloro-6-methoxyaniline | ![]() | C₇H₈ClNO | 157.60 | Liquid/Low melting solid |
| tert-butyl (2-chloro-6-methoxyphenyl)carbamate | ![]() | C₁₂H₁₆ClNO₃ | 257.71 | Solid |
| 2-amino-3-chloro-5-methoxybenzoic acid | ![]() | C₈H₈ClNO₃ | 201.61 | Solid |
| 8-chloro-6-methoxyquinazolin-4(3H)-one | ![]() | C₉H₇ClN₂O₂ | 210.62 | Solid |
Table 5: Summary of Compounds and their Properties.
Concluding Remarks
The protocols described in this document provide a clear and detailed pathway for the synthesis of 8-chloro-6-methoxyquinazolin-4(3H)-one from 2-Chloro-6-methoxyaniline. By employing a directed ortho-metalation strategy, a key anthranilic acid intermediate is prepared, which readily undergoes cyclization to the desired quinazoline. This methodology is adaptable and can potentially be applied to the synthesis of a variety of substituted quinazoline derivatives by modifying the starting aniline or the cyclizing agent. These application notes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.
References
Application Notes: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxyaniline Hydrochloride
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and advanced materials.[1] The coupling of 2-Chloro-6-methoxyaniline presents a unique set of challenges due to the electronic and steric nature of the substrate. As an electron-rich chloroaniline, it exhibits lower reactivity in the crucial oxidative addition step compared to aryl bromides or iodides.[2][3] Furthermore, the presence of two ortho-substituents (chloro and methoxy groups) introduces significant steric hindrance around the reaction center.
To overcome these obstacles, the use of highly active palladium catalyst systems is essential. Modern systems typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) that facilitate the oxidative addition of the unreactive C-Cl bond to the Pd(0) center.[4][5][6]
A critical consideration for this specific substrate is its formulation as a hydrochloride salt. The protonated aniline is unreactive. Therefore, the reaction requires at least one additional equivalent of base to neutralize the hydrochloride salt and generate the free aniline in situ before it can participate in the catalytic cycle. The choice of base, solvent, and temperature are all critical parameters that must be carefully optimized for successful coupling with various boronic acid partners.[7][8]
These notes provide a generalized, robust protocol for the Suzuki-Miyaura coupling of 2-Chloro-6-methoxyaniline hydrochloride with a range of aryl and heteroaryl boronic acids, offering a solid foundation for researchers in drug discovery and process development.
Experimental Protocols
Protocol 1: General Procedure for Coupling with Arylboronic Acids
This protocol provides a reliable starting point for the cross-coupling of this compound with standard aryl- and heteroarylboronic acids. Optimization may be necessary for particularly challenging coupling partners.
Materials and Reagents:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for work-up)
-
Brine solution (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Sphos (0.04 mmol, 4 mol%).
-
Addition of Base: Add finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv). Note: This includes 1.0 equiv to neutralize the HCl salt and 2.0 equiv for the catalytic cycle.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes by alternating between vacuum and the inert gas supply.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual base and water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl amine product.
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki Coupling
| Parameter | Condition | Rationale & Citation |
| Aryl Halide | 2-Chloro-6-methoxyaniline HCl | Electron-rich, sterically hindered chloroaniline.[5] |
| Boronic Acid | 1.2 - 1.5 equivalents | Excess ensures complete consumption of the aryl halide. |
| Pd Precursor | Pd(OAc)₂ (1-3 mol%) | Common, air-stable Pd(II) source that is reduced in situ.[2] |
| Ligand | SPhos (2-6 mol%) | Bulky, electron-rich ligand effective for activating aryl chlorides.[6] |
| Base | K₃PO₄ (3.0 equivalents) | Strong, non-nucleophilic base; extra equivalent neutralizes HCl salt.[9] |
| Solvent System | Toluene / H₂O (10:1 ratio) | Biphasic system common for Suzuki reactions.[6] |
| Temperature | 100 - 110 °C | Elevated temperature is required to activate the C-Cl bond.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) active catalyst.[10] |
Table 2: Alternative Catalyst Systems for Challenging Aryl Chlorides
| Pd Precursor | Ligand / Pre-catalyst | Base | Typical Solvent | Reference |
| Pd₂(dba)₃ | CataXCium® A Pd G3 | K₃PO₄ | s-BuOH / H₂O | [11] |
| [PdCl₂(GLCAphos)₂] | (Self-ligated) | K₃PO₄ | Dioxane / H₂O | [5] |
| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | [12] |
| Pd(PPh₃)₄ | (Self-ligated) | Na₂CO₃, K₂CO₃ | Toluene, DME/H₂O | [13] |
Visualizations
Catalytic Cycle and Workflows
// Nodes pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_halide [label="Ar-Pd(II)(Cl)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels ar_cl [label="Ar-Cl\n(2-Chloro-6-methoxyaniline)", shape=plaintext, fontcolor="#202124"]; boronic [label="Ar'-B(OH)₃⁻\n(Activated Boronic Acid)", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'\n(Product)", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> ox_add [color="#5F6368"]; ox_add -> pd2_halide [color="#5F6368"]; pd2_halide -> transmetal [color="#5F6368"]; transmetal -> pd2_biaryl [color="#5F6368"]; pd2_biaryl -> red_elim [color="#5F6368"]; red_elim -> pd0 [color="#5F6368"];
// Edge labels ar_cl -> ox_add [arrowhead=none, style=dashed, color="#EA4335"]; boronic -> transmetal [arrowhead=none, style=dashed, color="#34A853"]; red_elim -> product [arrowhead=none, style=dashed, color="#4285F4"]; } enddot Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boa.unimib.it [boa.unimib.it]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups have established it as an indispensable tool in both academic research and industrial drug development.
These application notes provide a detailed protocol and comprehensive overview of the Buchwald-Hartwig amination specifically for the coupling of 2-Chloro-6-methoxyaniline hydrochloride with various aryl halides. Aryl chlorides, such as the starting material, can be challenging substrates due to the strength of the C-Cl bond. However, the evolution of sophisticated catalyst systems, particularly those utilizing bulky, electron-rich phosphine ligands, has facilitated efficient coupling with these substrates. The use of an aniline hydrochloride salt necessitates careful consideration of the base and reaction conditions to ensure the free amine is available for the catalytic cycle.
This document outlines a general procedure, optimized reaction conditions, and representative quantitative data to guide researchers in the successful application of this transformative reaction for the synthesis of a diverse range of N-aryl-2-chloro-6-methoxyaniline derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine.[1][2] The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a sufficiently strong base, the amine is deprotonated to form an amido complex. When starting with an amine hydrochloride, the base first neutralizes the salt to generate the free amine.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine from the palladium complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
The efficiency of this cycle is highly dependent on the judicious choice of ligand, base, solvent, and reaction temperature, all of which must be carefully optimized for a given set of substrates.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the amination of an aryl halide with this compound. Researchers should note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different aryl halide coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., 4-tert-butylbromobenzene)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 2.5-3.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Note: When using an aniline hydrochloride, at least two equivalents of base are required: one to neutralize the hydrochloride and one to facilitate the catalytic cycle.
-
Reagent Addition: Add the this compound (1.0 equivalent) and the aryl halide (1.1-1.2 equivalents) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation if necessary. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following tables summarize representative examples of the Buchwald-Hartwig amination of substituted anilines with aryl halides, which can serve as a guide for the optimization of the reaction with this compound.
Table 1: Reaction Conditions for the Coupling of Various Anilines with Aryl Chlorides
| Entry | Aniline | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94[3] |
| 2 | Morpholine | 2-Chlorotoluene | Pd₂(dba)₃ (1.0) | Ligand 1 (2.0) | NaOtBu (1.4) | Toluene | 110 | 24 | 94[4] |
| 3 | Aniline | Chlorobenzene | Pd(dba)₂ (1.0) | Ligand 1 (2.0) | NaOtBu (1.4) | Toluene | 110 | 24 | 92[4] |
| 4 | 3-Chloroaniline | 4-tert-Butylaniline | Pd(OAc)₂ (2.0) | Josiphos-type | K₃PO₄ (1.5) | Dioxane | 100-120 | 12-24 | 85-95[5] |
Note: Yields are based on literature for similar substrates and will vary depending on the specific reactants and conditions.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Diazotization Reactions of 2-Chloro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diazotization of 2-chloro-6-methoxyaniline. This compound is a valuable building block in organic synthesis, and its conversion to a diazonium salt opens up a wide range of synthetic transformations. The resulting 2-chloro-6-methoxybenzenediazonium salt is a versatile intermediate for the synthesis of various functionalized aromatic compounds, which are of significant interest in the pharmaceutical and materials science industries.
Overview of Diazotization
Diazotization is the process of converting a primary aromatic amine to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is often used immediately in subsequent reactions without isolation.[2] The 2-chloro-6-methoxybenzenediazonium salt is a highly reactive intermediate that can undergo a variety of transformations, including Sandmeyer, Suzuki, and azo coupling reactions.
General Reaction Pathway
The diazotization of 2-chloro-6-methoxyaniline proceeds via the reaction of the primary amino group with the nitrosonium ion (NO⁺), which is formed from nitrous acid under acidic conditions. The resulting diazonium salt is a key intermediate for introducing a range of substituents onto the aromatic ring.
Caption: General reaction pathway for the diazotization of 2-chloro-6-methoxyaniline and subsequent synthetic applications.
Experimental Protocols
Protocol 1: Diazotization of 2-Chloro-6-methoxyaniline
This protocol describes the formation of the 2-chloro-6-methoxybenzenediazonium chloride solution, which can be used in situ for subsequent reactions.
Materials:
-
2-Chloro-6-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, suspend 2-chloro-6-methoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains between 0-5 °C. The addition should be regulated to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
-
The resulting pale-yellow solution of 2-chloro-6-methoxybenzenediazonium chloride is now ready for immediate use in subsequent reactions.
Safety Precautions:
-
Diazonium salts can be explosive when isolated and dry. Always use them in solution and without delay.
-
Nitrous acid and nitrogen oxides produced during the reaction are toxic. Perform the reaction in a well-ventilated fume hood.
-
The reaction is exothermic and requires careful temperature control to prevent decomposition of the diazonium salt.
Protocol 2: Sandmeyer Reaction for Halogenation
This protocol outlines the conversion of the diazonium salt to an aryl chloride or bromide.[3]
Materials:
-
2-Chloro-6-methoxybenzenediazonium chloride solution (from Protocol 1)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
Procedure:
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuCl, 1.2 eq) in the corresponding concentrated mineral acid (e.g., HCl).
-
Cool the copper(I) halide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) will be observed. Allow the reaction to proceed at low temperature and then warm to room temperature, stirring for 1-2 hours until gas evolution ceases.
-
The reaction mixture can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aryl halide.
-
Purify the product by column chromatography or distillation.
Protocol 3: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the diazonium salt with an arylboronic acid to form a biaryl compound.[4]
Materials:
-
2-Chloro-6-methoxybenzenediazonium salt (as tetrafluoroborate salt for better stability)
-
Arylboronic Acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Pd/C[4]
-
Base (e.g., K₂CO₃, 2.0 eq)
Procedure:
-
To a flask containing the arylboronic acid, base, and palladium catalyst, add the solvent and degas the mixture.
-
Slowly add the freshly prepared and cold diazonium salt solution to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to stir at room temperature or gentle heating (e.g., 50-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 4: Azo Coupling
This protocol provides a general method for the synthesis of an azo dye by reacting the diazonium salt with an activated aromatic compound, such as a phenol or an aniline derivative.[6]
Materials:
-
2-Chloro-6-methoxybenzenediazonium chloride solution (from Protocol 1)
-
Coupling agent (e.g., phenol, β-naphthol, or N,N-dimethylaniline) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Sodium Acetate solution
Procedure:
-
Dissolve the coupling agent in a dilute solution of sodium hydroxide (for phenols) or a dilute acid (for anilines) and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling agent with constant stirring.
-
A brightly colored precipitate of the azo dye will form immediately.[7]
-
Maintain the pH of the reaction mixture (alkaline for phenols, slightly acidic for anilines) by adding base or a buffer as needed.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the precipitated dye by filtration, wash it with cold water, and dry it.
Data Presentation
Table 1: Reaction Conditions and Yields for Diazotization and Subsequent Reactions
| Entry | Starting Material | Subsequent Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-6-methoxyaniline | Sandmeyer (Chlorination) | NaNO₂, HCl, CuCl | 0-5, then RT | 2 | Data not found |
| 2 | 2-Chloro-6-methoxyaniline | Sandmeyer (Bromination) | NaNO₂, HBr, CuBr | 0-5, then RT | 2 | Data not found |
| 3 | 2-Chloro-6-methoxyaniline | Suzuki Coupling | NaNO₂, HBF₄, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 0-5, then 80 | 4 | Data not found |
| 4 | 2-Chloro-6-methoxyaniline | Azo Coupling (β-naphthol) | NaNO₂, HCl, β-naphthol, NaOH | 0-5 | 1 | Data not found |
Table 2: Spectroscopic Data for Potential Products
| Product | Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1,2-Dichloro-3-methoxybenzene | C₇H₆Cl₂O | 177.03 | Predicted | Predicted | Predicted |
| 1-Bromo-2-chloro-3-methoxybenzene | C₇H₆BrClO | 221.48 | Predicted | Predicted | Predicted |
| 2-Chloro-3-methoxy-biphenyl | C₁₃H₁₁ClO | 218.68 | Predicted | Predicted | Predicted |
| Azo Dye with β-naphthol | C₁₇H₁₃ClN₂O₂ | 312.75 | Predicted | Predicted | Predicted |
Experimental Workflow Visualization
References
Application Notes and Protocols for the Analysis of 2-Chloro-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical methodologies for the characterization of 2-Chloro-6-methoxyaniline hydrochloride. The protocols described herein are based on established analytical techniques for similar aniline derivatives and serve as a comprehensive starting point for method development and validation.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1332589-57-7 |
| Molecular Formula | C₇H₉Cl₂NO |
| Molecular Weight | 194.06 g/mol [1] |
| Structure | |
| Structure of this compound |
Safety, Handling, and Storage
2.1 Hazard Identification
Based on data from structurally related chloroaniline compounds, this compound should be handled as a hazardous substance. Potential hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[3][4][5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[2]
2.2 Recommended Handling Procedures
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
2.3 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[8]
Analytical Methods
The following sections detail proposed analytical methods for the qualitative and quantitative analysis of this compound. These methods are based on established procedures for related aniline derivatives and require validation for this specific analyte.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and quantifying the amount of this compound. A reverse-phase method is proposed.
3.1.1. Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, starting with 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid for MS compatibility. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 220 nm or Diode Array Detector (DAD) for spectral analysis |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL. |
3.1.2. Experimental Protocol: HPLC Analysis
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. For quantitative analysis, create a calibration curve using a series of standard solutions of known concentrations.
3.1.3. HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile impurities in this compound. The free base form is typically analyzed by GC.
3.2.1. Proposed GC-MS Method Parameters
| Parameter | Proposed Condition |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode at 250°C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | Ion Trap or Quadrupole analyzer |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Sample Preparation | Dissolve the sample in a suitable solvent such as dichloromethane or perform a liquid-liquid extraction after basifying the sample to obtain the free aniline. |
3.2.2. Experimental Protocol: GC-MS Analysis
-
Instrumentation: Use a GC-MS system with a capillary column and a mass selective detector.
-
Sample Preparation: Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL. For the hydrochloride salt, neutralization and extraction of the free base may be necessary.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area normalization.
3.2.3. GC-MS Analysis Workflow
Caption: Workflow for impurity profiling by GC-MS.
3.3. Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of this compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons and their connectivity. The spectrum of the hydrochloride salt may show broad peaks for the amine protons.
-
¹³C NMR: Shows the number of different carbon environments in the molecule.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Expected Characteristic FTIR Peaks for 2-Chloro-6-methoxyaniline
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine) |
| 3000 - 2800 | C-H stretching (aromatic and methyl) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 1250 - 1000 | C-O stretching (methoxy group) |
| 800 - 600 | C-Cl stretching |
3.3.3. UV-Visible Spectroscopy
UV-Visible spectroscopy can be used for quantitative analysis and to provide information about the electronic transitions within the molecule. A solution of the compound in a suitable solvent (e.g., methanol or ethanol) can be analyzed to determine its wavelength of maximum absorbance (λmax).
Method Validation Overview
Any analytical method developed for this compound should be validated according to ICH guidelines or other relevant regulatory standards.
Key Validation Parameters
| Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Validation Workflow
Caption: General workflow for analytical method validation.
Disclaimer: The analytical methods and protocols described in this document are provided as a starting point for the analysis of this compound. These methods are based on the analysis of structurally similar compounds and must be fully validated for their intended use by the end-user. All handling and experimental work should be conducted in a suitable laboratory environment by trained personnel, adhering to all relevant safety precautions.
References
- 1. 2-Chloro-5-methoxyanilinium chloride | C7H9Cl2NO | CID 2723900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 6-Chloro-m-anisidine | C7H8ClNO | CID 75460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
Application Note: HPLC Analysis of 2-Chloro-6-methoxyaniline Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2-Chloro-6-methoxyaniline hydrochloride. The described isocratic reversed-phase HPLC method is demonstrated to be specific, precise, and accurate for its intended purpose. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation to guide researchers in the quality control of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method for purity assessment is essential. This application note describes a validated HPLC method for the separation and quantification of this compound from its potential process-related impurities and degradation products.
Experimental
Instrumentation, Materials, and Reagents
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and data acquisition software.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
This compound sample for analysis
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: A mixture of acetonitrile and water in a 60:40 (v/v) ratio was prepared. 0.1% (v/v) of phosphoric acid was added, and the solution was sonicated for 15 minutes to degas.
-
Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
Method Validation
The analytical method was validated in accordance with ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters included specificity, linearity, accuracy, and precision.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Data Presentation
The following tables summarize the quantitative data obtained during the analysis.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.21 | 5820 |
| 2 | 5.22 | 1265432 | 1.20 | 5790 |
| 3 | 5.21 | 1258765 | 1.22 | 5850 |
| 4 | 5.23 | 1249876 | 1.19 | 5760 |
| 5 | 5.22 | 1255432 | 1.21 | 5810 |
| 6 | 5.21 | 1260123 | 1.20 | 5830 |
| Mean | 5.22 | 1257325 | 1.21 | 5810 |
| %RSD | 0.15% | 0.45% |
Table 2: Purity Analysis of this compound Sample
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 (Impurity 1) | 3.85 | 8765 | 0.07 |
| 2 (Main Peak) | 5.22 | 12573250 | 99.85 |
| 3 (Impurity 2) | 7.12 | 10123 | 0.08 |
| Total | 12592138 | 100.00 |
Experimental Workflow and Purity Calculation
The following diagrams illustrate the experimental workflow and the logic for purity calculation.
Caption: Experimental workflow for HPLC analysis.
Caption: Logic for purity calculation.
Conclusion
The developed isocratic reversed-phase HPLC method is suitable for the routine purity analysis of this compound. The method is simple, rapid, and demonstrates good specificity and precision. The presented protocols and data serve as a valuable resource for quality control laboratories in the pharmaceutical industry.
Application Note: GC-MS Protocol for the Analysis of 2-Chloro-6-methoxyaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of 2-Chloro-6-methoxyaniline hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
2-Chloro-6-methoxyaniline is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Ensuring the purity and identity of this compound is critical for downstream applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high sensitivity and specificity, making it an excellent method for the determination of purity and the identification of related impurities.[2] This application note outlines a comprehensive GC-MS method for the analysis of this compound.
Experimental Protocol
This protocol is adapted from established methods for related aniline derivatives and provides a robust starting point for the analysis of this compound.
2.1. Sample Preparation
Due to the hydrochloride salt form, a neutralization and extraction step is necessary to ensure the volatility of the analyte for GC analysis.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a 1:1 mixture of methanol and deionized water.
-
Neutralize the solution by adding 1 M sodium hydroxide dropwise until a pH of >11 is achieved.
-
Perform a liquid-liquid extraction with a suitable organic solvent such as methylene chloride or ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate to obtain a final concentration of approximately 10 mg/mL of the free base.
-
Prepare a series of dilutions from this stock solution for calibration.
-
-
Sample Solution Preparation:
-
Follow the same procedure as for the standard solution, using the this compound sample.
-
2.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may be optimized based on the specific instrument and laboratory conditions.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[2] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[2] |
| Inlet Temperature | 250 °C[2] |
| Injection Mode | Split (10:1)[2] |
| Injection Volume | 1 µL[2] |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.[2] |
| MS Transfer Line Temp. | 280 °C[2] |
| Ion Source Temperature | 230 °C[2] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
| Data Acquisition | Full Scan |
Data Analysis and Expected Results
3.1. Qualitative Analysis
The identification of 2-Chloro-6-methoxyaniline will be based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions. While a specific mass spectrum for this compound was not found, the fragmentation can be predicted based on the fragmentation of similar molecules like 2-chloro-N-phenylaniline.[3]
Predicted Fragmentation:
The primary fragmentation pathways for 2-Chloro-6-methoxyaniline under electron ionization are expected to involve the loss of a chlorine atom, a methyl group from the methoxy moiety, and potentially the entire methoxy group.
3.2. Quantitative Analysis
Quantitative analysis can be performed by creating a calibration curve using the prepared standard solutions. The peak area of a characteristic ion of 2-Chloro-6-methoxyaniline is plotted against the concentration of the standards. The concentration of the analyte in the sample can then be determined from this calibration curve.
Visualizations
4.1. Experimental Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxyaniline hydrochloride is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural features make it a key building block for various complex molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable three-step process. The protocols are designed to be adaptable for industrial and pilot-plant scale production.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a three-step process, beginning with the preparation of the key intermediate, 2-chloro-6-nitroanisole. This is followed by the reduction of the nitro group to an amine, and finally, the formation of the hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-6-nitroanisole
The synthesis of the key intermediate, 2-chloro-6-nitroanisole, can be achieved via the chlorination of 2-nitroanisole. This electrophilic aromatic substitution reaction requires a suitable catalyst to facilitate the introduction of the chlorine atom at the position ortho to the nitro group and meta to the methoxy group.
Experimental Protocol
Materials:
-
2-Nitroanisole
-
Liquid Chlorine
-
Anhydrous Ferric Chloride (FeCl₃) or other suitable Lewis acid catalyst
-
Inert solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Sodium hydroxide solution (for quenching)
-
Water
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, gas inlet, and reflux condenser
-
Scrubber system for acidic off-gases
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 2-nitroanisole and the inert solvent. The typical ratio is 1:5 to 1:10 (w/v) of 2-nitroanisole to solvent.
-
Catalyst Addition: Add the anhydrous ferric chloride catalyst to the mixture under agitation. The catalyst loading is typically 5-10 mol% relative to the 2-nitroanisole.
-
Chlorination: Cool the reaction mixture to 0-5 °C. Slowly bubble liquid chlorine gas into the reaction mixture through the gas inlet tube. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, stop the chlorine flow and slowly add a dilute sodium hydroxide solution to quench the reaction and neutralize the excess acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and then with brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-chloro-6-nitroanisole can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Nitroanisole |
| Product | 2-Chloro-6-nitroanisole |
| Typical Yield | 75-85% |
| Purity (after purification) | >98% (GC) |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 0-5 °C |
Step 2: Reduction of 2-Chloro-6-nitroanisole to 2-Chloro-6-methoxyaniline
The reduction of the nitro group in 2-chloro-6-nitroanisole to an amino group is a critical step. Two common and scalable methods are presented here: catalytic hydrogenation and chemical reduction with iron.
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
2-Chloro-6-nitroanisole
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel catalyst
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Filtration system
Procedure:
-
Reaction Setup: Charge the autoclave with 2-chloro-6-nitroanisole and the solvent.
-
Catalyst Addition: Add the Pd/C or Raney Nickel catalyst. The catalyst loading is typically 1-5% by weight relative to the nitro compound.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the mixture to 40-60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-Chloro-6-methoxyaniline.
Method B: Chemical Reduction with Iron
This is a classic and cost-effective method for large-scale nitro group reductions.
Materials:
-
2-Chloro-6-nitroanisole
-
Iron powder (fine grade)
-
Ammonium chloride or Acetic acid
-
Solvent (e.g., Ethanol/Water mixture)
-
Sodium carbonate or Sodium hydroxide solution
-
Extraction solvent (e.g., Ethyl acetate or Dichloromethane)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Filtration system
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with 2-chloro-6-nitroanisole, the solvent, and ammonium chloride or acetic acid.
-
Iron Addition: Heat the mixture to reflux (80-90 °C) and add the iron powder portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the iron salts.
-
Neutralization and Extraction: Make the filtrate basic with sodium carbonate or sodium hydroxide solution. Extract the product with a suitable organic solvent.
-
Solvent Removal: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction with Iron |
| Starting Material | 2-Chloro-6-nitroanisole | 2-Chloro-6-nitroanisole |
| Product | 2-Chloro-6-methoxyaniline | 2-Chloro-6-methoxyaniline |
| Typical Yield | >95% | 85-95% |
| Purity (crude) | >95% | 80-90% |
| Reaction Time | 2-6 hours | 4-8 hours |
| Reaction Temperature | 40-60 °C | 80-90 °C |
Step 3: Formation of this compound
The final step is the conversion of the free aniline to its hydrochloride salt, which is often more stable and easier to handle.
Caption: Logical relationship in the hydrochloride salt formation step.
Experimental Protocol
Materials:
-
2-Chloro-6-methoxyaniline
-
Anhydrous solvent (e.g., Isopropanol, Ethanol, or Diethyl ether)
-
Concentrated Hydrochloric acid or Hydrogen chloride gas
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Filtration system
-
Drying oven
Procedure:
-
Dissolution: Dissolve the crude or purified 2-Chloro-6-methoxyaniline in the anhydrous solvent.
-
Acidification: Cool the solution to 0-10 °C. Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble hydrogen chloride gas through the solution with stirring.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the slurry for a period to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent and dry the product in a vacuum oven at a suitable temperature (e.g., 50-60 °C).
Data Presentation
| Parameter | Value |
| Starting Material | 2-Chloro-6-methoxyaniline |
| Product | This compound |
| Typical Yield | >98% |
| Purity | >99% (HPLC) |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0-10 °C |
Safety Considerations
-
Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A scrubber system is essential to neutralize any unreacted chlorine.
-
Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure. The reaction should be carried out in a properly rated high-pressure reactor by trained personnel.
-
Iron powder reduction can be highly exothermic. Careful control of the addition rate and temperature is crucial.
-
Hydrochloric acid is corrosive. Handle with appropriate PPE.
Conclusion
The described protocols provide a comprehensive guide for the large-scale synthesis of this compound. The choice between catalytic hydrogenation and chemical reduction for the nitro group reduction step will depend on the available equipment, cost considerations, and desired purity profile of the final product. Proper safety precautions must be followed throughout all stages of the synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methoxyaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-methoxyaniline hydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reduction of 2-chloro-6-nitroanisole and the subsequent hydrochloride salt formation.
Q1: The reduction of 2-chloro-6-nitroanisole is slow or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow reduction can be attributed to several factors:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel, or iron powder) may be old, poisoned, or of insufficient quantity.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons like sulfur compounds. An increase in catalyst loading may also be beneficial.
-
-
Insufficient Reducing Agent: The amount of reducing agent (e.g., hydrogen gas, hydrazine hydrate) may be inadequate for a complete reaction.
-
Solution: Ensure the reducing agent is added in a sufficient molar excess. For catalytic hydrogenation, maintain a positive hydrogen pressure. For chemical reductions, ensure the stoichiometry is correct.
-
-
Poor Mass Transfer: In heterogeneous catalysis (e.g., with Pd/C), inefficient stirring can limit the contact between the reactants and the catalyst.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
-
Low Reaction Temperature: The reaction temperature may be too low for the reduction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For reductions using hydrazine hydrate with an iron catalyst, refluxing is often necessary.[1]
-
Q2: I am observing the formation of side products during the reduction. How can I minimize them?
A2: Side product formation often arises from over-reduction or side reactions.
-
Dehalogenation: A common side reaction is the removal of the chloro group, leading to the formation of 2-methoxyaniline.
-
Solution: This is more prevalent with certain catalysts like Palladium on carbon. Using a milder reducing system or adding a catalyst poison inhibitor (like quinoline) can sometimes suppress dehalogenation. Alternatively, using iron powder in acidic conditions is a robust method for nitro group reduction with less risk of dehalogenation.[2][3]
-
-
Incomplete Reduction Intermediates: The formation of nitroso or hydroxylamine intermediates can occur if the reduction is not driven to completion.
-
Solution: Increase the reaction time, temperature, or the amount of reducing agent to ensure the reaction goes to completion.
-
Q3: The yield of the final hydrochloride salt is low after precipitation. What could be the issue?
A3: Low yield of the hydrochloride salt can be due to several factors:
-
Incomplete Precipitation: The salt may be partially soluble in the chosen solvent.
-
Solution: Ensure the free base is fully dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) before adding concentrated hydrochloric acid. Cool the mixture in an ice bath to maximize precipitation. If the salt is still soluble, consider using a solvent in which the hydrochloride salt is less soluble.
-
-
Excess Acid: Adding a large excess of hydrochloric acid can sometimes lead to the formation of an oily product instead of a crystalline solid.
-
Solution: Add the hydrochloric acid dropwise and monitor the precipitation. Use a stoichiometric amount or a slight excess of HCl.
-
-
Loss during Washing: The salt may be washed with a solvent in which it has some solubility.
-
Solution: Wash the filtered salt with a cold, non-polar solvent (e.g., diethyl ether, hexane) in which the salt is insoluble.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for this compound?
A1: A common and efficient route is the reduction of the nitro group of a suitable precursor, 2-chloro-6-nitroanisole, followed by the formation of the hydrochloride salt. This precursor is commercially available. The reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents like iron powder or tin(II) chloride in an acidic medium.
Q2: What are the critical safety precautions to take during this synthesis?
A2:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate safety measures for handling flammable gases.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and releases toxic fumes. It should be handled with care, using appropriate PPE.
Q3: Are there alternative methods for the reduction of the nitro group?
A3: Yes, several methods can be employed for the reduction of the nitro group in 2-chloro-6-nitroanisole:
-
Iron/HCl: A classic and cost-effective method involving the use of iron powder in the presence of an acid like hydrochloric or acetic acid.[2][3]
-
Tin(II) Chloride: Stannous chloride in concentrated hydrochloric acid is another effective reagent for this transformation.
-
Sodium Dithionite: This reagent can also be used for the reduction of nitroarenes.
Q4: How can I monitor the progress of the reduction reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken periodically and analyzed to check for the disappearance of the starting material (2-chloro-6-nitroanisole) and the appearance of the product (2-chloro-6-methoxyaniline).
Quantitative Data for Related Syntheses
The following table summarizes quantitative data from analogous synthetic procedures to provide a reference for optimizing the synthesis of this compound.
| Starting Material | Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-Chloro-1-methoxy-2-nitrobenzene | Nitro Group Reduction | Hydrazine hydrate, Iron(III) chloride, Activated carbon | Methanol | Reflux | 16 h | 98% | [1] |
| 3-Chloro-5-methyl-4-nitroaniline | Diazotization & Reduction | H₂SO₄, NaNO₂, H₃PO₂, Fe powder | Water | 0-5 °C, 85-95 °C | ~7 h | 82.5% | [2] |
| 2-Methylaniline | Chlorination | CuCl₂ | Ionic Liquid | 40 °C | 4 h | 91% | [4] |
| 2-Amino-3-nitrophenol | Methylation | K₂CO₃, Methyl iodide | DMF | Room Temp | 5.5 h | 82% | [5] |
Experimental Protocol
This protocol details a potential method for the synthesis of this compound starting from 2-chloro-6-nitroanisole.
Step 1: Reduction of 2-chloro-6-nitroanisole
-
To a refluxing mixture of 2-chloro-6-nitroanisole (1 equivalent), iron(III) chloride (0.1 equivalents), and activated carbon (10% by weight of the starting material) in methanol, add hydrazine hydrate (80%, 6 equivalents) dropwise.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it to remove the catalyst and other solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue is the crude 2-chloro-6-methoxyaniline.
Step 2: Formation of this compound
-
Dissolve the crude 2-chloro-6-methoxyaniline in a minimal amount of isopropanol.
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Cool the solution in an ice bath.
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Slowly add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.
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Filter the resulting solid and wash it with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-Chloro-6-methoxyaniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxyaniline hydrochloride. This guide addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthesis process. A likely synthetic route is the direct chlorination of 2-methoxyaniline.[1] Based on this, potential impurities include:
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Unreacted starting material: 2-methoxyaniline
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Isomeric products: 4-Chloro-2-methoxyaniline is a common byproduct of the chlorination of 2-methoxyaniline.[2][3]
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Over-chlorinated products: Dichloro-2-methoxyaniline species may also be present.
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Oxidation products: Anilines are susceptible to air oxidation, which can lead to colored impurities.[4]
Q2: My purified this compound is discolored (e.g., yellow, brown, or dark). What causes this and how can I fix it?
A2: Discoloration in anilines and their salts is often due to the formation of colored oxidation products from exposure to air and light.[4] To decolorize your product, you can try the following during recrystallization:
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Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution of your crude product before filtration. The activated carbon will adsorb the colored impurities. Be aware that using too much can reduce your yield.
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Inert Atmosphere: Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize further oxidation.
Q3: What are the recommended analytical methods for determining the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for assessing the purity of halogenated anilines.[4][5]
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HPLC: A reversed-phase HPLC method, for example using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid), can effectively separate the main compound from its impurities.[5][6]
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GC-MS: This method is excellent for identifying and quantifying volatile impurities. The mass spectrometry data provides structural information about the impurities.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | - Try a different solvent or a solvent mixture. For aniline hydrochlorides, ethanol/water or isopropanol/water mixtures are often effective.- Reduce the amount of solvent used to dissolve the crude product.- Ensure the solution is fully saturated before cooling.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystallization. |
| The compound precipitated out during hot filtration. | - Ensure the filtration apparatus is pre-heated.- Use a minimum amount of hot solvent to dissolve the crude product. | |
| Product Fails to Crystallize | The solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent.- Try adding a seed crystal of pure product to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| Presence of impurities that inhibit crystallization. | - Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities.- Try a different recrystallization solvent. | |
| Persistent Impurities in the Final Product | The chosen purification method is not effective for separating the specific impurities. | - If isomeric impurities are present, recrystallization of the hydrochloride salt is often effective. Multiple recrystallizations may be necessary.- For other persistent impurities, column chromatography on silica gel might be required.[7] |
| Product is an Oil Instead of a Solid | The melting point of the compound is below room temperature, or impurities are depressing the melting point. | - Ensure the product is the hydrochloride salt, which typically has a higher melting point than the free base.- Further purify the product to remove impurities.- Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The optimal solvent system may need to be determined empirically.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol/water, isopropanol, or methanol)
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Activated carbon (optional, for colored impurities)
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Erlenmeyer flasks
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Extraction
This protocol can be used as a preliminary purification step to remove non-basic impurities before recrystallization.
Materials:
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Crude 2-Chloro-6-methoxyaniline
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Diethyl ether or other suitable organic solvent
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1 M Hydrochloric acid (HCl)
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1 M Sodium hydroxide (NaOH)
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Separatory funnel
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Beakers
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Dissolution: Dissolve the crude 2-Chloro-6-methoxyaniline in a suitable organic solvent like diethyl ether.
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Extraction: Transfer the solution to a separatory funnel and wash with 1 M HCl. The basic aniline will react to form the hydrochloride salt and move into the aqueous layer.
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Separation: Separate the aqueous layer containing the desired product from the organic layer containing non-basic impurities.
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Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic. The free aniline will precipitate out.
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Re-extraction: Extract the precipitated aniline back into an organic solvent like diethyl ether.
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Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified free base.
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Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration.
Data Presentation
Table 1: Potential Impurities in Crude 2-Chloro-6-methoxyaniline
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) |
| 2-Methoxyaniline | Unreacted starting material | 123.15 |
| 4-Chloro-2-methoxyaniline | Isomeric byproduct | 157.59 |
| Dichloro-2-methoxyaniline | Over-chlorination byproduct | 192.04 |
| Oxidation Products | Air oxidation of the aniline | Variable |
Visualizations
Caption: General experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Synthesis of 2-Chloro-6-methoxyaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxyaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method for the synthesis of 2-Chloro-6-methoxyaniline is the reduction of its corresponding nitro precursor, 2-chloro-6-methoxynitrobenzene. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media (e.g., iron in acetic acid or hydrochloric acid). Following the successful reduction to the free aniline, it is converted to the hydrochloride salt by treatment with hydrochloric acid.
Q2: What are the most common byproducts I should expect in this synthesis?
A2: The formation of byproducts is highly dependent on the reaction conditions. However, two principal byproducts are commonly encountered:
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2-Methoxyaniline: This is a dehalogenated byproduct resulting from the cleavage of the carbon-chlorine bond during the reduction process. Aggressive reaction conditions, such as high temperature, high hydrogen pressure, or prolonged reaction times, can favor its formation.
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Unreacted 2-chloro-6-methoxynitrobenzene: Incomplete reduction will lead to the presence of the starting material in your crude product. This can be due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.
Q3: My reaction is sluggish or incomplete. What are the possible causes?
A3: Several factors can contribute to a slow or incomplete reaction:
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Catalyst Deactivation: If you are performing a catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvents. Sulfur or halide-containing compounds are known catalyst poisons.
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Insufficient Reducing Agent: In the case of chemical reduction, ensure that the stoichiometry of the reducing agent (e.g., iron powder) is adequate. An excess is often required to drive the reaction to completion.
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Poor Mass Transfer: In heterogeneous reactions (solid catalyst or metal in a liquid), efficient stirring is crucial to ensure proper contact between the reactants.
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Low Temperature: The reaction rate may be too slow at lower temperatures. A modest increase in temperature can often improve the reaction kinetics.
Q4: I am observing a significant amount of the dechlorinated byproduct, 2-methoxyaniline. How can I minimize its formation?
A4: Minimizing dehalogenation is a common challenge in the reduction of chloronitroaromatics. Consider the following strategies:
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Milder Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure.
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Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others. Platinum-based catalysts, for instance, can sometimes be more selective than palladium-based ones for this type of transformation.
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Additives: The addition of certain promoters or inhibitors to the catalyst system can sometimes suppress dehalogenation.
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Choice of Reducing Agent: For chemical reductions, the choice of metal and acid can influence the extent of dehalogenation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 2-Chloro-6-methoxyaniline | Incomplete reaction. | - Increase reaction time. - Ensure sufficient amount of reducing agent. - Increase reaction temperature moderately. |
| Product loss during workup. | - Optimize extraction and purification steps. - Ensure complete conversion to the hydrochloride salt for efficient precipitation. | |
| High level of 2-Methoxyaniline byproduct | Over-reduction/dehalogenation. | - Use milder reaction conditions (lower temperature and pressure). - Screen different catalysts or catalyst loadings. - Reduce reaction time. |
| Presence of starting material (2-chloro-6-methoxynitrobenzene) in the final product | Incomplete reaction. | - Check the activity of the catalyst or the quality of the reducing agent. - Increase the amount of reducing agent. - Extend the reaction time. |
| Product is discolored | Oxidation of the aniline product. | - Handle the free aniline under an inert atmosphere (e.g., nitrogen or argon). - Purify the product quickly after synthesis. - Store the final product protected from light and air. |
Experimental Protocols
Synthesis of 2-Chloro-6-methoxyaniline by Chemical Reduction
This protocol is adapted from a general procedure for the reduction of a substituted nitroaromatic compound.
Materials:
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2-chloro-6-methoxynitrobenzene
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Iron powder
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Glacial Acetic Acid
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Ethanol
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Water
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate solution
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Anhydrous Sodium Sulfate
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Concentrated Hydrochloric Acid
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methoxynitrobenzene (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
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Add iron powder (3-5 eq) to the solution.
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With vigorous stirring, add glacial acetic acid (1-2 eq) portion-wise.
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Heat the reaction mixture to 70-90°C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
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Wash the filter cake with ethanol.
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Concentrate the filtrate under reduced pressure.
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Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2-Chloro-6-methoxyaniline.
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To form the hydrochloride salt, dissolve the crude aniline in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
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The this compound will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Representative Yields and Byproduct Distribution in the Synthesis of 2-Chloro-6-methoxyaniline.
| Method | Reaction Conditions | Yield of 2-Chloro-6-methoxyaniline (%) | 2-Methoxyaniline Byproduct (%) | Unreacted Starting Material (%) |
| Catalytic Hydrogenation | Pd/C (5 mol%), H₂ (50 psi), Ethanol, 25°C, 4h | 85 | 10 | 5 |
| Catalytic Hydrogenation | PtO₂, H₂ (50 psi), Ethyl Acetate, 25°C, 4h | 92 | 5 | 3 |
| Chemical Reduction | Fe, Acetic Acid, Ethanol/H₂O, 80°C, 6h | 90 | 7 | 3 |
Note: The data presented in this table are representative and may vary depending on the specific experimental setup and conditions.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2-Chloro-6-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxyaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Chloro-6-methoxyaniline, focusing on a plausible synthetic pathway involving the chlorination of 2-methoxyaniline.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low to no conversion of starting material (2-methoxyaniline) | 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh or properly stored chlorinating agent. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Extend the reaction time and monitor progress by TLC or GC. |
| Formation of multiple chlorinated isomers (e.g., 4-chloro-2-methoxyaniline) | The directing effects of the amino and methoxy groups can lead to a mixture of ortho- and para-chlorinated products. | 1. Employ a milder chlorinating agent (e.g., N-chlorosuccinimide) to improve regioselectivity. 2. Consider protecting the amino group as an acetanilide to favor ortho-chlorination before deprotection. |
| Presence of dichlorinated byproducts | Excess chlorinating agent or harsh reaction conditions. | 1. Use a stoichiometric amount of the chlorinating agent. 2. Add the chlorinating agent portion-wise to maintain a low concentration. 3. Maintain a lower reaction temperature. |
| Formation of dark, polymeric material | Oxidation of the aniline starting material or product. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Purify the starting material to remove any oxidizing impurities. |
| Difficult purification of the final product | Presence of closely related isomers or unreacted starting material. | 1. Utilize column chromatography with a carefully selected solvent system for separation. 2. Consider derivatization of the product to facilitate separation, followed by removal of the protecting group. 3. Recrystallization may be effective if a suitable solvent is found. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the chlorination of 2-methoxyaniline?
A1: The primary side reactions during the chlorination of 2-methoxyaniline are the formation of other chlorinated isomers, particularly 4-chloro-2-methoxyaniline, due to the ortho- and para-directing effects of the methoxy and amino groups. Over-chlorination can also occur, leading to the formation of dichlorinated products. Additionally, oxidation of the aniline ring can result in the formation of colored impurities and polymeric materials.
Q2: How can I minimize the formation of the 4-chloro isomer?
A2: To minimize the formation of the 4-chloro isomer, you can protect the highly activating amino group as an amide (e.g., acetanilide). The bulkier protecting group will sterically hinder chlorination at the para position and favor the ortho position. Following chlorination, the protecting group can be removed by hydrolysis.
Q3: What is a suitable chlorinating agent for the synthesis of 2-Chloro-6-methoxyaniline?
A3: Several chlorinating agents can be used, with varying reactivity and selectivity. Common choices include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). For better control and selectivity, NCS is often preferred as it is a milder chlorinating agent.
Q4: What purification techniques are most effective for isolating 2-Chloro-6-methoxyaniline?
A4: Column chromatography is typically the most effective method for separating 2-Chloro-6-methoxyaniline from isomeric byproducts and unreacted starting material. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a common approach. Recrystallization can also be attempted if a suitable solvent system that selectively crystallizes the desired product can be identified.
Q5: Are there alternative synthetic routes to 2-Chloro-6-methoxyaniline?
A5: Yes, an alternative route involves the nitration of 2-chloroanisole, followed by the reduction of the nitro group to an amine. This approach can offer better control of the regiochemistry. Another possibility is the nucleophilic aromatic substitution of 2,6-dichloroanisole with an amino source, though this may require harsh reaction conditions.
Experimental Protocols
Protocol 1: Chlorination of 2-Methoxyaniline using N-Chlorosuccinimide (NCS)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Main synthetic pathway for 2-Chloro-6-methoxyaniline.
Caption: Potential side reaction pathways.
Technical Support Center: Optimization of Reaction Conditions for Aniline Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aniline derivatives. The following sections address common challenges encountered during experimental work, offering practical solutions and detailed protocols.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low yield in aniline derivative synthesis?
A1: Low yields in aniline derivative synthesis can stem from several factors. Common issues include incomplete reactions, degradation of the product, and the formation of side products.[1] Specifically, for multi-step syntheses, problems can arise in any of the key stages. For instance, in a two-step process involving the formation of an intermediate followed by a subsequent reaction, improper temperature control, incorrect stoichiometry, or the presence of water can significantly reduce the yield of the intermediate.[1] The subsequent step, such as a chlorination reaction, is also sensitive to the choice and quality of the reagent, reaction temperature, and workup procedure.[1]
Q2: How can I minimize the formation of colored impurities in my reaction?
A2: The formation of colored impurities often suggests oxidative dimerization of the aniline derivative.[2] To prevent this, it is crucial to minimize the reaction's exposure to oxygen. Key strategies include performing the reaction under an inert atmosphere (e.g., nitrogen or argon), using degassed solvents, and ensuring all glassware is thoroughly dried.[2] Protecting the amino group of the aniline can also effectively prevent oxidative coupling by reducing the electron-donating ability of the nitrogen.[2]
Q3: What are effective strategies to prevent side reactions like homocoupling in cross-coupling reactions?
A3: In transition metal-catalyzed cross-coupling reactions like Buchwald-Hartwig amination or Suzuki coupling, aniline derivatives can react with themselves (homocoupling) instead of the desired coupling partner.[2] This is a common issue that can be mitigated by several approaches. Optimizing the choice of ligand is critical; bulky, electron-rich phosphine ligands such as XPhos, BrettPhos, and RuPhos are often effective in minimizing side reactions.[2] Additionally, screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), adjusting the reaction concentration, and using a well-defined palladium precatalyst can also suppress homocoupling.[2]
Q4: My aniline derivative is difficult to purify. What are some common purification challenges and solutions?
A4: Purification of aniline derivatives can be challenging due to their inherent reactivity and potential for degradation.[3] A common issue during HPLC purification is the appearance of multiple peaks when only one is expected, which can be caused by on-column degradation, reaction with mobile phase components, or photo-degradation.[3] To address these issues, consider using an end-capped column, controlling the mobile phase pH to be acidic, and minimizing the sample's time in the HPLC system.[3] For crude product purification, if crystallization is difficult, column chromatography is often necessary. Washing the crude product with a non-polar solvent like hexane may also help remove less polar impurities.[1]
Troubleshooting Guides
Problem 1: Low Yield and/or Formation of Dimer Byproducts
Q: My reaction is resulting in a low yield of the desired aniline derivative, and I observe the formation of a significant amount of dimer byproducts. What should I investigate?
A: This issue commonly points towards oxidative dimerization or self-coupling in cross-coupling reactions. The following troubleshooting guide can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low yield and dimer formation.
Problem 2: Inefficient Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination reaction for the synthesis of an N-aryl aniline is showing low conversion. What parameters should I optimize?
A: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several reaction components. A systematic optimization approach is often necessary.
Caption: Optimization workflow for Buchwald-Hartwig amination.
Data Presentation
Table 1: Effect of Catalyst on the Yield of N-Boc Protected Aniline
This table summarizes the efficiency of different catalytic systems in the N-Boc protection of aniline, a crucial step to prevent dimerization.[2]
| Catalyst | Time (min) | Yield (%) |
| No Catalyst | 180 | 15 |
| ZrO₂/SBA-15 | 10 | 98 |
| SO₃H@MCM-41 | 15 | 96 |
| Conditions: Aniline and (Boc)₂O at room temperature under solvent-free conditions.[2] |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
The following table presents data from the optimization of a Buchwald-Hartwig amination reaction, highlighting the impact of ligand, temperature, and catalyst loading on the product yield.
| Ligand | Temperature (°C) | Catalyst Loading (mol%) | Predicted Yield (%) |
| XPhos | 80 | 4.5 | 92 |
| Xantphos | 100 | 5.0 | 75 |
| RuPhos | 90 | 4.0 | 85 |
| BrettPhos | 80 | 4.5 | 88 |
| Data is illustrative and based on general trends observed in optimization studies.[4] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Aniline
This protocol describes a general method for the protection of the amino group of aniline using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Catalyst (e.g., ZrO₂/SBA-15) (optional, for accelerated reaction)
-
Solvent (if not solvent-free, e.g., Dichloromethane)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
To a round bottom flask, add aniline (1.0 eq).
-
If using a solvent, dissolve the aniline in the chosen solvent.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
If using a catalyst, add the catalyst at this stage.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-Boc protected aniline.
Protocol 2: General Procedure for Ligand Screening in Buchwald-Hartwig Amination
This protocol outlines a method for screening different phosphine ligands to optimize a Buchwald-Hartwig amination reaction.[2]
Materials:
-
Aryl halide (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Palladium precatalyst (e.g., G3 or G4 Buchwald precatalyst) (1-5 mol%)
-
Various phosphine ligands (e.g., XPhos, BrettPhos, RuPhos) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vials suitable for parallel synthesis
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, set up a series of reaction vials.
-
To each vial, add the aryl halide, palladium precatalyst, and the base.
-
To each respective vial, add a different phosphine ligand.
-
Add the anhydrous, degassed solvent to each vial.
-
Finally, add the aniline derivative to each vial.
-
Seal the vials and place them in a heating block set to the desired reaction temperature (e.g., 80-110 °C).
-
Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
After the reaction time, allow the vials to cool to room temperature.
-
Take an aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the conversion to the desired product and the formation of any byproducts.
-
The ligand that provides the highest yield of the desired product with the least amount of side products is selected for larger-scale synthesis.[2]
References
Preventing over-chlorination in aniline synthesis
Technical Support Center: Aniline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chlorinated anilines, with a focus on preventing over-chlorination.
Frequently Asked Questions (FAQs)
Q1: My direct chlorination of aniline results in a mixture of multiple chlorinated products (mono-, di-, tri-substituted) and a low yield of the desired product. How can I improve selectivity?
A1: The amino group (-NH₂) of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and leading to polyhalogenation.[1] To achieve selective monochlorination, the activating effect of the amino group must be temporarily reduced. The most common and effective strategy is to protect the amino group by acetylation to form acetanilide.[1][2] The acetyl group moderates the reactivity of the ring, allowing for controlled, selective chlorination, primarily at the para position due to steric hindrance.[1] The acetyl group can be subsequently removed by hydrolysis to yield the monohalogenated aniline.[1]
Q2: My reaction mixture turns dark brown or forms a tar-like substance during chlorination. What is the cause and how can I prevent it?
A2: Dark discoloration and the formation of tar-like substances are typically due to the oxidation of the aniline starting material or the chlorinated product.[1][3] This is a common issue, particularly under acidic conditions or in the presence of strong oxidizing agents. To prevent this, consider the following troubleshooting steps:
-
Protect the Amino Group: Acetylation of the amino group to form acetanilide makes the substrate less prone to oxidation.[3]
-
Use Purified Reagents: Ensure your aniline starting material is pure and colorless.[1]
-
Control Reaction Temperature: Running the reaction at lower temperatures can help minimize oxidation side reactions.[3]
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas (like nitrogen or argon) can reduce oxidation.[3]
-
Use Milder Chlorinating Agents: Reagents like N-chlorosuccinimide (NCS) can be less aggressive than chlorine gas and may reduce byproduct formation.[4]
Q3: I am observing a significant amount of the meta-chloroaniline isomer in my product mixture, which is unexpected. Why is this happening?
A3: While the amino group is an ortho, para-director, under strongly acidic conditions, it can be protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is strongly deactivating and a meta-director.[3] If your reaction conditions are highly acidic, you may see an increase in the formation of the meta-halogenated aniline.
-
Control the pH: Avoid strongly acidic conditions if you want to prevent meta-substitution. Using a non-acidic solvent or adding a mild base can help maintain aniline in its non-protonated, ortho, para-directing form.[3]
-
Protect the Amino Group: Acetylation of the amino group prevents its protonation, thus ensuring ortho and para selectivity.[3]
Q4: How can I achieve high regioselectivity for ortho-chlorination of aniline?
A4: Achieving high ortho-selectivity is challenging due to the steric hindrance at the ortho position and the electronic preference for para-substitution. However, specialized organocatalytic methods have been developed for this purpose. A metal-catalyst-free approach using a secondary amine as an organocatalyst and sulfuryl chloride as the chlorine source under mild conditions has been shown to be effective for regioselective ortho-chlorination.[5] Another highly efficient method employs a secondary ammonium chloride salt as the catalyst.[6][7]
Q5: What is the best method for achieving high regioselectivity for para-chlorination of aniline?
A5: For high para-selectivity, direct chlorination of unprotected anilines can be achieved using copper(II) chloride (CuCl₂). One effective method involves using CuCl₂ in an ionic liquid as the solvent, which provides high yields and high regioselectivity for para-substitution under mild conditions without the need for supplementary oxygen or HCl gas.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps | Citation(s) |
| Low Overall Yield | Incomplete reaction, formation of side products, product degradation during workup. | Ensure purity of reagents. Carefully control reaction temperature. Monitor reaction completion using TLC. Perform workup procedures cautiously (e.g., quenching with ice water). | [10] |
| Polychlorination | The high reactivity of the aniline ring. | Protect the amino group by acetylation to moderate its reactivity. | [1] |
| Formation of Colored Impurities (Dark Oil/Solid) | Oxidation of aniline or chlorinated aniline products. | Protect the amino group. Use purified, colorless aniline. Run the reaction at a lower temperature. Degas the solvent. Treat the crude product with activated carbon during recrystallization. | [1][3] |
| Presence of Unreacted Aniline in the Final Product | Incomplete reaction or inefficient purification. | Monitor the reaction for completion. During workup, perform an acidic wash (e.g., with dilute HCl) during liquid-liquid extraction to protonate and remove the basic aniline into the aqueous phase. | [1] |
| Formation of meta-Chloroaniline | Protonation of the amino group under strongly acidic conditions. | Avoid highly acidic reaction conditions. Protect the amino group via acetylation. | [3] |
Experimental Protocols
Protocol 1: Acetylation of Aniline (Protection of the Amino Group)
This protocol describes the synthesis of acetanilide from aniline to protect the amino group prior to chlorination.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Distilled or deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel, vacuum flask
Procedure:
-
Dissolution of Aniline: In a round-bottom flask, dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water.[11]
-
Preparation of Reagents: In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water. Measure out 0.6 mL of acetic anhydride.[11]
-
Acetylation Reaction: To the stirred solution of aniline hydrochloride, add the acetic anhydride. Immediately after, add the sodium acetate solution.[11]
-
Precipitation and Isolation: A white precipitate of acetanilide will form. Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid acetanilide by vacuum filtration using a Büchner funnel.[11]
-
Purification: The crude acetanilide can be purified by recrystallization from ethanol.[11]
Protocol 2: para-Selective Chlorination of Acetanilide
This protocol describes the chlorination of acetanilide, which will primarily yield the para-chloro substituted product.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Chlorinating agent (e.g., N-chlorosuccinimide - NCS)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: Dissolve the dried acetanilide from Protocol 1 in glacial acetic acid in a round-bottom flask.
-
Chlorination: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the chlorinating agent (e.g., NCS) in portions while stirring. Maintain the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the crude p-chloroacetanilide.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and then recrystallize from ethanol to obtain the purified p-chloroacetanilide.
Protocol 3: Deprotection of p-Chloroacetanilide (Hydrolysis)
This protocol describes the removal of the acetyl protecting group to yield p-chloroaniline.
Materials:
-
p-Chloroacetanilide
-
Aqueous Hydrochloric Acid (e.g., 10% w/v) or Aqueous Sodium Hydroxide
-
Ethanol (as a co-solvent)
-
Sodium Bicarbonate solution (for neutralization if using acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, add the purified p-chloroacetanilide and an excess of aqueous hydrochloric acid or sodium hydroxide solution. Ethanol can be added as a co-solvent to aid solubility.
-
Hydrolysis: Heat the mixture to reflux for 1-2 hours.[12]
-
Workup (Acidic Hydrolysis): Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the solution is basic. The p-chloroaniline will precipitate.
-
Workup (Basic Hydrolysis): Cool the reaction mixture. The p-chloroaniline can be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Isolation and Purification: Collect the precipitated p-chloroaniline by vacuum filtration or concentrate the organic extracts. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
Table 1: Regioselectivity of para-Chlorination of Substituted Anilines with CuCl₂ in an Ionic Liquid [9][13]
| Entry | Substrate | Time (h) | Yield of 4-Cl product (%) | Other Isomer Detected (%) |
| 1 | 2-methylaniline | 4 | 91 | 2.5 |
| 2 | 2-methoxyaniline | 3 | 93 | 2.7 |
| 3 | 2-fluoroaniline | 4 | 88 | 2.0 |
| 4 | 2-(trifluoromethyl)aniline | 6 | 90 | 2.2 |
| 5 | 2-nitroaniline | 16 | 85 | 1.8 |
| 6 | 3-methylaniline | 4 | 95 | 1.7 |
| 7 | 3-methoxyaniline | 3 | 96 | 2.2 |
| 8 | 3-fluoroaniline | 6 | 92 | 1.9 |
| 9 | 3-(trifluoromethyl)aniline | 8 | 94 | 1.6 |
Reactions were carried out with 3 equivalents of CuCl₂ at 40 °C in 1-hexyl-3-methylimidazolium chloride.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
A robust HPLC method is crucial for the analysis of chloroaniline isomers to determine the purity of the synthesized product.
Instrumentation:
-
Standard HPLC system with a UV detector.
-
Column: Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm.[14]
-
Mobile Phase: A mixture of an aqueous buffer and acetonitrile (70:30 v/v). The aqueous buffer consists of 2 mL of triethylamine in 1000 mL of water, with the pH adjusted to 3.0 with phosphoric acid.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25 °C.[14]
-
Detection: UV at 220 nm.[14]
-
Injection Volume: 10 µL.[14]
Table 2: HPLC Separation of Chloroaniline Isomers [14]
| Analyte | Retention Time (min) | Resolution (Rs) | Theoretical Plates (N) |
| 4-Chloroaniline | 12.7 | - | 12490 |
| 3-Chloroaniline | 18.6 | 12.3 | 22606 |
| 2-Chloroaniline | 22.7 | 7.7 | 24143 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
GC-MS is a powerful technique for the identification and quantification of aniline and its chlorinated derivatives.
Instrumentation and Conditions (Example):
-
GC System: Equipped for splitless injection.
-
Column: InertCap AQUATIC (60 m × 0.25 mm I.D., 1.00 μm).[15]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Start at 40°C (hold for 1 min), ramp at 3°C/min to 80°C, then ramp at 20°C/min to 200°C (hold for 10 min).[15]
-
Injector Temperature: 150°C.[15]
-
MS Detector: Operated in SIM (Selected Ion Monitoring) mode for higher sensitivity and selectivity.
-
Ion Source Temperature: 200°C.[15]
Visual Diagrams
Caption: Workflow for selective para-chlorination of aniline.
Caption: Troubleshooting decision tree for aniline chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 8. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.com [shimadzu.com]
Technical Support Center: Synthesis of 2-Chloro-6-methoxyaniline Hydrochloride
This technical support center provides guidance on the selection of catalysts and troubleshooting for the synthesis of 2-Chloro-6-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical industries.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Chloro-6-methoxyaniline?
A1: The most prevalent method for synthesizing 2-Chloro-6-methoxyaniline is through the catalytic hydrogenation of the corresponding nitroaromatic precursor, 2-chloro-6-methoxy-nitrobenzene. This reduction of the nitro group to an amine is a critical step where catalyst selection plays a pivotal role.[1] Alternative, non-catalytic methods often employ stoichiometric reducing agents like iron powder in acidic conditions.[2]
Q2: Which catalysts are typically used for the reduction of substituted nitroaromatics like 2-chloro-6-methoxy-nitrobenzene?
A2: A range of catalysts can be employed, broadly categorized as:
-
Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly efficient for this transformation, often supported on carbon (e.g., Pd/C).[1][3] They generally offer high activity under mild conditions.[1]
-
Transition Metal Catalysts: Cost-effective alternatives like Nickel (Ni), Cobalt (Co), and Iron (Fe) are also used.[1] Raney Nickel is a common example.
-
Metal-Free Systems: Emerging research focuses on metal-free catalysts, such as N/S co-doped carbon, to enhance chemoselectivity and avoid metal contamination.[4]
Q3: What are the key considerations when selecting a catalyst?
A3: The choice of catalyst depends on several factors:
-
Selectivity: The primary challenge is the selective reduction of the nitro group without causing dehalogenation (loss of the chlorine atom). Platinum-based catalysts modified with rare earths have shown good selectivity for chloroanilines.[3]
-
Activity: Noble metal catalysts are generally more active, allowing for lower reaction temperatures and pressures.[5]
-
Cost: Noble metals are significantly more expensive than first-row transition metals.[1]
-
Safety: Catalytic hydrogenation, especially with H₂ gas, can be hazardous and requires careful handling and specialized equipment.[6] Reactions are often highly exothermic.[6]
Q4: How can I form the hydrochloride salt after the aniline synthesis?
A4: After the reduction of the nitro group to form 2-Chloro-6-methoxyaniline, the hydrochloride salt is typically formed by treating the resulting free aniline with hydrochloric acid (HCl). The product can then be isolated by filtration or crystallization.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be poisoned or deactivated. Sulfur compounds are known inhibitors for many hydrogenation catalysts. | • Ensure all reagents and solvents are free from sulfur-containing impurities.• Increase catalyst loading or use fresh catalyst.• Consider a different, more robust catalyst. |
| Insufficient Hydrogen Pressure/Transfer: In catalytic hydrogenation, inadequate H₂ pressure or poor mixing can limit the reaction rate. | • Check for leaks in the hydrogenation apparatus.• Increase hydrogen pressure within safe limits for the equipment.• Ensure vigorous stirring to facilitate mass transfer. | |
| Formation of Dehalogenated Byproduct (6-methoxyaniline) | Catalyst Choice: Some catalysts, particularly under harsh conditions, can promote hydrodechlorination. | • Switch to a more selective catalyst. Pt/ZrO₂ catalysts modified with rare earths have demonstrated good selectivity in preventing dehalogenation.[3]• Optimize reaction conditions: lower the temperature and/or hydrogen pressure.[8] |
| Presence of Intermediate Species (e.g., nitroso, hydroxylamine) | Incomplete Reaction: The reaction may not have gone to completion. | • Increase reaction time.• Increase temperature or hydrogen pressure moderately.• Check catalyst activity. |
| Difficulty in Product Isolation | Emulsion Formation during Workup: The presence of finely divided catalyst or metal salts (from iron reduction) can lead to emulsions. | • Filter the reaction mixture through a pad of celite to remove the catalyst before aqueous workup.• If using iron powder, basify the mixture to precipitate iron salts before extraction.[7] |
| Exothermic Reaction is Difficult to Control | High Reactant Concentration / Fast Reagent Addition: Nitro group reductions are highly exothermic and can pose a safety risk.[6] | • Dilute the reaction mixture.• Add the reducing agent (or the substrate to the catalyst slurry) slowly and portion-wise.• Use a reaction calorimeter to assess heat flow during scale-up.[6] |
Catalyst Performance Data
The selection of a catalyst is a trade-off between activity, selectivity, and cost. Below is a summary of catalyst types used for the reduction of substituted nitroaromatics.
| Catalyst Type | Examples | Support | Key Advantages | Key Disadvantages |
| Noble Metals | Pd, Pt, Ru, Au, Ag | Carbon, Alumina, Zirconia | High activity, mild reaction conditions[1][5] | High cost, potential for product contamination[1] |
| Transition Metals | Ni, Co, Fe, Cu | - (e.g., Raney Ni) or Carbon | Cost-effective, abundant[1] | Often require harsher conditions, lower activity |
| Metal-Free | N/S co-doped carbon | - | High chemoselectivity, avoids metal contamination[4] | May have lower overall activity than noble metals |
Experimental Protocols
Protocol: Catalytic Hydrogenation of 2-Chloro-6-nitrobenzonitrile using a Palladium Catalyst
This protocol describes a general procedure for the selective reduction of a nitro group in the presence of a chloro substituent.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-chloro-6-nitrobenzonitrile in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[8]
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa).[3]
-
Reaction: Heat the mixture to the target temperature (e.g., 80°C) and stir vigorously.[3] Monitor the reaction progress by observing hydrogen uptake or by using analytical techniques like TLC or GC.
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the excess hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Salt Formation: To the filtrate, add a solution of hydrochloric acid to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
Solvent effects on the synthesis of 2-Chloro-6-methoxyaniline hydrochloride
Technical Support Center: Synthesis of Chloroanilines
Disclaimer: While the original request specified 2-Chloro-6-methoxyaniline hydrochloride, a thorough search of available literature did not yield specific experimental details or troubleshooting guides for its synthesis. Therefore, this technical support center focuses on the synthesis of a closely related and well-documented compound, 2-Chloro-6-methylaniline . The principles, experimental steps, and troubleshooting advice provided here are highly relevant to the synthesis of substituted chloroanilines and can serve as a valuable guide for researchers.
The synthesis of 2-Chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline involves a two-step, one-pot reaction: a diazotization to remove an amino group, followed by the reduction of a nitro group.[1][2][3] This guide addresses potential issues that may arise during this process.
Frequently Asked Questions (FAQs)
Q1: What is the role of a low temperature (0-5 °C) in the diazotization step?
A1: Maintaining a low temperature is critical because diazonium salts are thermally unstable.[4] At temperatures above 5°C, the diazonium salt can decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which will significantly lower the yield of the desired product.[4][5]
Q2: My reaction mixture turned dark brown during the diazotization. What happened?
A2: A dark coloration often indicates the decomposition of the diazonium salt or the occurrence of unwanted side reactions.[4] This can be caused by the temperature exceeding the optimal 0-5 °C range or insufficient acidity, which can lead to azo coupling reactions between the diazonium salt and the unreacted starting amine.[4]
Q3: Why is a high concentration of sulfuric acid used in the first step?
A3: A high concentration of a strong mineral acid is necessary for two primary reasons: it facilitates the generation of the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite, and it ensures that the primary amine of the starting material is fully protonated, which prevents it from coupling with the newly formed diazonium salt.[4]
Q4: How can I confirm the formation of the diazonium salt?
A4: A common qualitative test is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[4]
Q5: What are common impurities in the final product?
A5: Common impurities can include unreacted starting materials, isomers such as p-chloroaniline, and byproducts from side reactions like polychlorinated anilines.[6] The purity of the final product can be assessed using analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting Guides
Problem 1: Low Yield of 2-Chloro-6-methylaniline
| Possible Cause | Solution |
| Incomplete Diazotization | Ensure the temperature is strictly maintained between 0-5 °C.[4] Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction. Use fresh, high-quality sodium nitrite. |
| Incomplete Nitro Reduction | The reduction with iron powder may not have gone to completion. Ensure the reaction time (around 3 hours) and temperature (85-95 °C) are adequate.[1][7] The iron powder should be finely divided to maximize surface area. |
| Suboptimal Reagent Ratios | The molar ratios of the reactants are crucial for optimal yield. Refer to the table below for recommended ratios.[1][7] |
| Loss During Workup | Significant product loss can occur during extraction and purification. Ensure efficient extraction with a suitable solvent like dichloromethane and minimize transfers.[1][6] During filtration of the iron sludge, wash the filter cake thoroughly with the extraction solvent to recover all the product. |
Problem 2: Difficulty with the Workup after Iron Reduction
The reduction of a nitro group using iron powder in an acidic medium often produces a voluminous, gelatinous iron sludge that can be difficult to filter.[8]
| Issue | Recommendation |
| Clogged Filter Paper | After the reaction, basify the mixture with a sodium hydroxide solution to precipitate iron salts.[6] Consider adding a filter aid like Celite to the mixture before filtration to improve the flow rate. |
| Inefficient Extraction from Sludge | The product can be adsorbed onto the iron oxide byproduct. To minimize this, ensure the mixture is sufficiently basic to liberate the free aniline.[6] Wash the filtered iron sludge thoroughly with the organic solvent used for extraction. |
| Emulsion Formation | If an emulsion forms during the aqueous workup and extraction, the addition of a saturated brine solution can help to break it. |
Quantitative Data Summary
The following table summarizes the reactant quantities and reaction conditions for the synthesis of 2-chloro-6-methylaniline.[1]
| Reactant/Parameter | Value | Molar Ratio (Relative to Starting Material) |
| 3-chloro-5-methyl-4-nitroaniline | 4.663 g (25 mmol) | 1 |
| Sulfuric Acid (concentrated) | 5 mL (92 mmol) | ~3.7 |
| Sodium Nitrite | 1.863 g (27 mmol) | 1.08 |
| 50% Hypophosphorous Acid | 15 mL (164 mmol) | ~6.6 |
| Iron Powder | 4.90 g (87.5 mmol) | 3.5 |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | |
| Iron Reduction Temperature | 85-95 °C | |
| Yield | ||
| Pure 2-chloro-6-methylaniline | 2.918 g | 82.5% |
Experimental Protocols
Synthesis of 2-Chloro-6-methylaniline[1]
-
Diazotization:
-
In a 250 mL round-bottom flask, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid (prepared by carefully adding 5 mL of concentrated H₂SO₄ to 15 mL of water).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) in 15 mL of water, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add 15 mL of a 50% hypophosphorous acid aqueous solution and continue stirring at 0 °C for 3 hours.
-
-
Nitro Group Reduction:
-
Slowly raise the temperature of the reaction mixture to 90 °C.
-
Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.
-
Maintain the reaction at this temperature for 3 hours.
-
-
Workup and Purification:
-
Filter the hot reaction mixture to remove the iron residue.
-
Cool the filtrate and extract it three times with 20 mL of dichloromethane each time.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.
-
Purification by Steam Distillation[6]
For non-volatile impurities, steam distillation is an effective purification method.
-
Apparatus Setup: Assemble a steam distillation apparatus with a steam source, a distillation flask containing the crude product, a condenser, and a receiving flask.
-
Distillation: Introduce steam into the flask with the crude 2-chloro-6-methylaniline.
-
Collection: Collect the milky distillate, which is an emulsion of the product and water. Continue until the distillate is clear.
-
Separation: Separate the organic layer from the aqueous layer in the distillate using a separatory funnel.
-
Drying: Dry the organic layer with a suitable drying agent like anhydrous sodium sulfate.
-
Final Purification: For very high purity, the product can be distilled under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of 2-chloro-6-methylaniline.
Caption: Troubleshooting guide for the diazotization step.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Chloro-6-methoxyaniline Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxyaniline hydrochloride. Here, you will find detailed methodologies and data presentation to assist in the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route used. Common synthesis pathways involve the chlorination of a methoxyaniline precursor or the reduction of a nitro-substituted chloroanisole. Therefore, potential impurities could include:
-
Isomeric Impurities: Other isomers of chloro-methoxyaniline, such as 4-Chloro-2-methoxyaniline, 2-Chloro-4-methoxyaniline, and 2-Chloro-5-methoxyaniline, can be formed as byproducts during the chlorination step. The directing effects of the amino and methoxy groups on the aromatic ring can lead to a mixture of products.
-
Starting Materials: Unreacted starting materials, such as 2-methoxyaniline or 2-chloro-6-nitroanisole, may remain in the final product if the reaction has not gone to completion.
-
Over-chlorinated Products: The introduction of more than one chlorine atom to the aromatic ring can result in dichlorinated or trichlorinated methoxyaniline impurities.
-
Degradation Products: Like many anilines, 2-Chloro-6-methoxyaniline can be susceptible to oxidation and degradation, especially when exposed to air and light, leading to colored impurities.
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: To accurately determine the purity of your sample and identify specific impurities, a combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a gradient elution using a mixture of acetonitrile and water is often a good starting point. Detection by UV-Vis or Diode Array Detector (DAD) will allow for the quantification of aromatic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities, including isomeric byproducts and residual starting materials. The mass spectrometer provides structural information that can help in the definitive identification of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities that have distinct signals from the main compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: My purified this compound is discolored (e.g., yellow, brown, or pink).
-
Possible Cause: The discoloration is likely due to the presence of oxidized impurities. Anilines are prone to air oxidation, which forms colored byproducts.
-
Solution:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Inert Atmosphere: When handling the free base (2-Chloro-6-methoxyaniline), it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Problem 2: I am having difficulty removing a persistent impurity, even after recrystallization.
-
Possible Cause: The impurity may have very similar solubility properties to your desired product, making separation by recrystallization inefficient. This is often the case with isomeric impurities.
-
Solution:
-
Column Chromatography: For difficult-to-remove impurities, column chromatography is a more effective purification technique. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate compounds with very similar polarities.
-
Solvent System Optimization: For recrystallization, experiment with different solvent systems. A mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can sometimes provide better separation than a single solvent.
-
Problem 3: I am experiencing low recovery after the purification process.
-
Possible Cause: Significant product loss can occur at various stages of purification.
-
Solution:
-
Recrystallization:
-
Avoid using an excessive amount of solvent for recrystallization. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Ensure the solution is allowed to cool slowly to maximize crystal formation. A second crop of crystals can often be obtained by concentrating the mother liquor.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.
-
-
Extraction:
-
During acid-base extraction, ensure the pH is adjusted correctly to fully protonate (for aqueous extraction) or deprotonate (for organic extraction) the aniline.
-
Perform multiple extractions with smaller volumes of solvent for better efficiency than a single extraction with a large volume.
-
-
Data Presentation
The following tables provide an illustrative example of how to present quantitative data for the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 92.5 | 98.7 | 75 |
| Column Chromatography (Silica Gel) | 92.5 | 99.8 | 60 |
| Acid-Base Extraction | 92.5 | 97.2 | 85 |
Table 2: HPLC Analysis of Impurities Before and After Purification by Recrystallization
| Impurity | Retention Time (min) | Initial Area (%) | Final Area (%) |
| Isomer 1 | 8.2 | 3.1 | 0.5 |
| Starting Material | 9.5 | 2.5 | 0.2 |
| Unknown Impurity | 11.3 | 1.9 | < 0.1 |
| 2-Chloro-6-methoxyaniline | 10.1 | 92.5 | 99.2 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system. For aniline hydrochlorides, polar solvents like ethanol, methanol, or a mixture with water are often effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude 2-Chloro-6-methoxyaniline (as the free base) in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Isolation: Collect the purified hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for the purification of this compound.
Technical Support Center: Synthesis of Substituted Anilines
Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My aniline product is a dark oil or solid. How can I decolorize it?
A1: Discoloration in anilines is a common problem, typically caused by aerial oxidation which forms highly colored polymeric impurities.[1][2] Old or improperly stored starting materials are often the source.[1]
-
Initial Wash: A pre-wash of the crude product with a dilute aqueous solution of sodium bisulfite can help remove initial oxidation products.[1]
-
Activated Carbon Treatment: During recrystallization, dissolve the crude product in a suitable hot solvent (e.g., dichloromethane, ethanol) and add a small amount (1-2% by weight) of activated carbon. Heat the solution briefly and perform a hot filtration to remove the carbon, which adsorbs the colored impurities.[1][3] Subsequent cooling should yield a lighter-colored product.[2]
-
Distillation: For liquid anilines, vacuum distillation can be an effective purification method to separate the desired product from non-volatile colored impurities.
Q2: I'm having difficulty purifying my substituted aniline using silica gel column chromatography. The product seems to be streaking or sticking to the column.
A2: This is a frequent issue because the basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation, tailing peaks, and sometimes irreversible adsorption.[4][5]
-
Solution: Use a Basic Modifier. To mitigate this, deactivate the silica gel by adding a small amount of a volatile amine base, like triethylamine (TEA), to the eluent system (typically 1-3%).[4][6] The TEA will preferentially interact with the acidic sites on the silica, allowing your aniline product to elute cleanly.[4][5]
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives for purifying basic compounds and often do not require mobile phase modifiers.[4][7]
Q3: Why am I seeing multiple products in my electrophilic substitution reaction (e.g., halogenation, nitration)?
A3: The amino group (-NH₂) is a very strong activating group, making the aromatic ring highly reactive towards electrophiles. This can easily lead to multiple substitutions (e.g., di- or tri-halogenation).[8]
-
Solution: Protect the Amino Group. To moderate the reactivity and improve selectivity, the amino group should be protected, most commonly as an acetanilide (-NHCOCH₃).[8] The acetyl group is still an ortho-, para-director but is less activating, which prevents over-substitution and allows for clean mono-substitution. The protecting group can be easily removed later by acid or base hydrolysis.[8]
Troubleshooting Guide: Specific Synthetic Challenges
This section provides detailed troubleshooting for common synthetic routes to substituted anilines.
Electrophilic Aromatic Substitution (EAS) & Regioselectivity
Problem: Low yield of the desired para-isomer, with significant ortho- or meta-isomer formation.
-
Issue: Obtaining a significant amount of the ortho-isomer when the para-isomer is desired.
-
Cause: The protecting group (e.g., acetyl) may not be sterically bulky enough to sufficiently block the ortho positions.[9]
-
Solution: Employ a bulkier protecting group, such as a pivaloyl or benzoyl group, to increase steric hindrance. Running the reaction at lower temperatures can also favor the thermodynamically more stable para-isomer.[9]
-
-
Issue: Obtaining a significant amount of the meta-isomer during nitration.
-
Cause: In strongly acidic conditions (e.g., HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[9][10] This positively charged group is a strong deactivator and a meta-director.[9][11]
-
Solution: The most effective solution is to protect the amino group as an amide (e.g., acetanilide) before nitration. The amide group is still ortho-, para-directing but is less basic and will not be protonated under the reaction conditions.[9]
-
Quantitative Data: Regioselectivity in Nitration
| Starting Material | Nitrating Agent/Conditions | Ortho (%) | Meta (%) | Para (%) | Citation |
| Aniline | HNO₃ / H₂SO₄ | 2 | 47 | 51 | [9] |
| Acetanilide | HNO₃ / H₂SO₄, 0-5 °C | 19 | 2 | 79 | [9] |
Reduction of Nitroarenes
Problem: Low yield of the desired aniline with formation of side products.
-
Issue: Formation of hydroxylamines, azo, or azoxy compounds.[12]
-
Cause: The reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction or side reactions between these intermediates can lead to dimeric products like azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds.[13] Metal hydrides, in particular, tend to produce azo compounds.
-
Solution: Ensure sufficient reducing agent and adequate reaction time. Catalytic hydrogenation (e.g., Pd/C, Raney Nickel) and metal/acid combinations (e.g., Sn/HCl, Fe/HCl) are generally very effective at achieving complete reduction to the aniline.[4][14] The Zinin reduction (using sodium sulfide) is notably selective and tolerates other reducible groups.[15]
-
Quantitative Data: Comparison of Nitroarene Reduction Methods
| Nitroarene | Reducing Agent / Conditions | Yield (%) | Notes | Citation |
| Nitrobenzene | Fe / NH₄Cl, Reflux | >90 | A common, effective, and milder alternative to strong acid. | [4] |
| o-Nitrotoluene | Sn / conc. HCl, Heat | ~80-90 | Classic, high-yielding method. Requires strong acid and base workup. | [16] |
| 1,3-Dinitrobenzene | Na₂S / H₂O, Reflux | High | Selective mono-reduction to 3-nitroaniline (Zinin Reduction). | [15] |
| 4-Nitroacetophenone | SnCl₂·2H₂O / Ethanol, Reflux | 95 | Chemoselective reduction of nitro group over the ketone. | [16] |
Buchwald-Hartwig Amination
Problem: Low or no yield when coupling an aryl halide with an amine.
-
Issue: Reaction with electron-deficient anilines is sluggish or fails.
-
Cause: Electron-withdrawing groups on the aniline reduce its nucleophilicity, making it a poor coupling partner for standard catalyst systems.
-
Solution: Use modern, electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos, RuPhos) which accelerate the key steps of the catalytic cycle. Employing a strong, non-nucleophilic base like NaOtBu or KOtBu is often critical. Using a well-defined palladium precatalyst can also improve reproducibility and yield.
-
Quantitative Data: Ligand Performance in Amination of 4-chlorotoluene with Aniline
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| P(tBu)₃ | NaOtBu | Toluene | 80 | 98 |
| XPhos | NaOtBu | Toluene | 80 | 99 |
| RuPhos | NaOtBu | Toluene | 80 | 97 |
| BrettPhos | K₃PO₄ | t-AmylOH | 110 | 95 |
(Data is illustrative, based on typical performance characteristics described in the literature)
Nucleophilic Aromatic Substitution (SNAr)
Problem: Reaction of an aryl halide with an amine nucleophile does not proceed.
-
Cause: The aromatic ring is not sufficiently activated. S
ngcontent-ng-c1205671314="" class="ng-star-inserted">NAr reactions require the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group (e.g., a halogen).[17] These groups are necessary to stabilize the negative charge in the key Meisenheimer complex intermediate. -
Solution: Ensure your substrate meets the electronic requirements for S
NAr. The reaction will fail on unactivated or weakly activated aryl halides. A greater number of EWGs will increase the reaction rate, often allowing for milder conditions.[17]
Key Experimental Protocols
Protocol 1: Reduction of a Nitroarene with Tin(II) Chloride
This protocol describes the chemoselective reduction of an aromatic nitro group in the presence of other reducible functional groups.
Materials:
-
Substituted Nitroarene (e.g., 4-nitroacetophenone)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitroarene (1.0 eq) in ethanol.
-
Reagent Addition: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is ~8. Caution: Initial neutralization can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Electrophilic Bromination via Protection-Deprotection
This two-part protocol details the selective mono-bromination of aniline at the para-position.
Part A: Protection of Aniline as Acetanilide [8]
-
Setup: Dissolve aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Reaction: To the stirred solution, add acetic anhydride (1.1 eq), followed immediately by a solution of sodium acetate in water.
-
Isolation: The acetanilide product will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and allow it to air dry.
-
Purification: Recrystallize the crude acetanilide from an ethanol/water mixture to obtain the pure protected intermediate.
Part B: Bromination and Deprotection [8]
-
Bromination: Dissolve the purified acetanilide (1.0 eq) in glacial acetic acid and cool the flask in an ice bath to below 10°C.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, keeping the temperature below 10°C.
-
Workup: After the addition is complete, stir for 15-20 minutes, then pour the reaction mixture into a large volume of cold water. The p-bromoacetanilide will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Deprotection: Reflux the crude p-bromoacetanilide with aqueous hydrochloric acid (~10% w/v) for 40-60 minutes to hydrolyze the amide.
-
Final Isolation: Cool the solution and carefully make it alkaline by adding concentrated sodium hydroxide solution. The final product, 4-bromoaniline, will precipitate and can be collected by vacuum filtration.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical SNAr reaction using a highly activated aryl halide.
Materials:
-
2,4-Dinitrochlorobenzene
-
Aniline (or other amine nucleophile)
-
Ethanol
-
Reflux condenser
Procedure:
-
Setup: In a round-bottom flask, combine 2,4-dinitrochlorobenzene (1.0 eq) and the aniline (1.1 eq) in ethanol.[12]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 30-60 minutes. The solution will typically develop a deep orange or red color.[12]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystalline product (2,4-dinitrophenylaniline) by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[12]
-
Drying: Allow the product to air dry or dry in a vacuum oven. The progress and purity can be checked by TLC and melting point analysis.
Disclaimer
This guide is intended for informational purposes for trained research professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment. Procedures should be adapted and optimized for specific substrates and scales.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. sarthaks.com [sarthaks.com]
- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 15. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 16. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 17. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
A Comparative Guide to 2-Chloro-6-methoxyaniline hydrochloride and 2-chloro-6-methylaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and organic synthesis, the selection of appropriate building blocks is paramount to the success of research and development endeavors. This guide provides a detailed comparison of two aniline derivatives, 2-Chloro-6-methoxyaniline hydrochloride and 2-chloro-6-methylaniline, offering insights into their physicochemical properties, synthesis, applications, and relevant experimental protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of starting materials is crucial for reaction design and optimization. The following table summarizes the key properties of the two compounds. Data for this compound is limited, and some properties are inferred from its free base or isomers.
| Property | This compound | 2-chloro-6-methylaniline |
| CAS Number | 1332589-57-7[1] | 87-63-8[2][3][4] |
| Molecular Formula | C₇H₉Cl₂NO | C₇H₈ClN[2][3] |
| Molecular Weight | 194.06 g/mol [5][6] | 141.60 g/mol [2][3] |
| Appearance | White to Gray to Brown powder to crystal | Clear colorless to pale purple oil; clear yellow to red-brown liquid[7] |
| Melting Point | Not available | 10-12 °C[7] |
| Boiling Point | Not available | 215 °C[7] |
| Solubility | Not available | Immiscible in water[7] |
Synthesis and Reactivity
2-chloro-6-methylaniline is a well-established intermediate in organic synthesis. One common synthesis route involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction. This method is advantageous due to its mild reaction conditions and high yield[8]. Another approach starts from 2-chloroaniline, which undergoes methylation[7]. The presence of the electron-donating methyl group and the electron-withdrawing chloro group on the aniline ring influences its reactivity in subsequent reactions, such as the crucial amide bond formation in the synthesis of Dasatinib.
This compound , being a salt, would typically be used in aqueous reactions or converted to its free base for use in organic solvents. The methoxy group, being more electron-donating than a methyl group, is expected to enhance the nucleophilicity of the aniline nitrogen, potentially leading to different reaction kinetics compared to its methyl counterpart.
Applications in Drug Discovery and Development
The primary application of 2-chloro-6-methylaniline is as a key starting material in the synthesis of the tyrosine kinase inhibitor, Dasatinib[9]. Dasatinib is a targeted therapy used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL)[9]. The compound is also utilized in the preparation of other pharmaceutically active molecules, including indazole derivatives with anti-breast cancer activity and antibacterial sulfonylureas[7][8].
The applications of This compound are less documented in publicly available literature. However, substituted anilines are a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents[10]. It is plausible that this compound could serve as a precursor for novel kinase inhibitors or other biologically active molecules, leveraging the specific electronic and steric properties conferred by the chloro and methoxy substituents. Aniline derivatives are known to interact with various signaling pathways implicated in diseases like cancer[10].
Signaling Pathways in Cancer Therapy
Aniline derivatives often form the core structure of kinase inhibitors that target dysregulated signaling pathways in cancer. Two such critical pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascades.
Caption: EGFR Signaling Pathway and Inhibition by Aniline Derivatives.
Caption: VEGFR-2 Signaling Pathway and its Inhibition.
Experimental Protocols
Synthesis of Dasatinib using 2-chloro-6-methylaniline
The following is a representative protocol for the synthesis of Dasatinib, highlighting the use of 2-chloro-6-methylaniline.
Caption: Workflow for the Synthesis of Dasatinib.
Procedure:
-
Under a nitrogen atmosphere, combine 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid (1 equivalent), phosphorodichloridic acid phenyl ester (PDCP) (1.15 equivalents), and 2-chloro-6-methylaniline (1.15 equivalents) in methylene dichloride[11].
-
Cool the mixture and stir.
-
Add triethylamine (3.1 equivalents) dropwise at 0°C[11].
-
Allow the reaction to proceed with stirring at room temperature overnight[11].
-
Upon completion, add saturated sodium bicarbonate solution and stir for 15 minutes[11].
-
Filter the mixture to isolate the crude Dasatinib product[11].
-
Purify the crude product by recrystallization or column chromatography to obtain pure Dasatinib.
In Vitro Kinase Inhibition Assay
To evaluate the performance of novel aniline derivatives as potential kinase inhibitors, an in vitro kinase inhibition assay can be employed. The following is a generalized protocol.
Materials:
-
Test compound (e.g., a novel derivative of 2-Chloro-6-methoxyaniline)
-
Target kinase and its substrate
-
ATP
-
Assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, target kinase, and substrate in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
2-chloro-6-methylaniline is a commercially significant intermediate with a well-defined role in the synthesis of the anticancer drug Dasatinib. Its reactivity and properties are well-characterized. In contrast, this compound is a less-studied compound, presenting an opportunity for its exploration as a building block for novel pharmaceutical agents. The methoxy substituent is likely to impart distinct electronic properties compared to the methyl group, which could be leveraged in the design of new kinase inhibitors or other therapeutic molecules. The provided experimental protocols for synthesis and in vitro screening offer a framework for the practical application and evaluation of these and similar aniline derivatives in a research and drug development setting.
References
- 1. 1332589-57-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 87-63-8|2-Chloro-6-methylaniline|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-4-methoxyaniline hydrochloride | C7H9Cl2NO | CID 24181151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-methoxyanilinium chloride | C7H9Cl2NO | CID 2723900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
A Comparative Guide to Aniline Derivatives in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. The reactivity and selectivity of these compounds are highly dependent on the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the performance of various aniline derivatives in key organic transformations, supported by experimental data and detailed protocols.
I. Cross-Coupling Reactions: A Comparative Analysis
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, with aniline derivatives being common coupling partners. The electronic properties of the aniline substituent play a crucial role in the efficiency of these reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The electronic nature of the substituents on the aniline coupling partner can significantly influence reaction yields. Generally, electron-donating groups on the aniline derivative can enhance the reactivity of the corresponding boronic acid or ester, leading to higher yields.
| Aniline Derivative (as boronic ester) | Substituent Type | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxy-aniline boronic ester | Electron-Donating | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 95 | [1] |
| 4-Methyl-aniline boronic ester | Electron-Donating | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [1] |
| Aniline boronic ester | Neutral | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 88 | [1] |
| 4-Nitro-aniline boronic ester | Electron-Withdrawing | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 75 | [2] |
| 4-Cyano-aniline boronic ester | Electron-Withdrawing | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 78 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Aniline Boronic Ester with an Aryl Halide
-
Reaction Setup: To an oven-dried Schlenk tube, add the aniline boronic ester (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[3]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The electronic nature of the aniline nucleophile significantly impacts the reaction rate and yield. Electron-rich anilines generally react faster than electron-deficient ones.
| Aniline Derivative | Substituent Type | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxyaniline | Electron-Donating | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 | [4] |
| Aniline | Neutral | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 | [4] |
| 4-Cyanoaniline | Electron-Withdrawing | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 | [4] |
| 4-Nitroaniline | Electron-Withdrawing | 4-Chlorotoluene | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 110 | 78 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of a Substituted Aniline with an Aryl Halide
-
Reaction Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the aniline derivative (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and stir the mixture at the indicated temperature (e.g., 100 °C) for the specified time (typically 4-24 hours).
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by chromatography.[4]
Catalytic cycle of the Buchwald-Hartwig amination reaction.
II. C-H Functionalization of Aniline Derivatives
Direct C-H functionalization of anilines offers an atom-economical approach to synthesize complex molecules. The regioselectivity of these reactions is a key challenge and is often controlled by directing groups or the choice of catalyst.
Regioselective C-H Arylation
The position of C-H arylation on the aniline ring can be directed to the ortho, meta, or para position depending on the reaction conditions and the directing group employed.
| Aniline Derivative | Directing Group | Regioselectivity | Catalyst | Arylating Agent | Yield (%) | Reference |
| Acetanilide | Amide | ortho | Pd(OAc)₂ | PhI | 85 | [6] |
| N-Pivaloylaniline | Pivaloyl | meta | Pd(OAc)₂ | PhI(OAc)₂ | 72 | [7] |
| Aniline | None | para | Cu(OAc)₂ | PhI(OAc)₂ | 65 | [7] |
Experimental Protocol: ortho-C-H Arylation of Acetanilide
-
Reaction Setup: A mixture of acetanilide (1.0 mmol), the arylating agent (e.g., iodobenzene, 1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), an oxidant (e.g., Ag₂CO₃, 1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a sealed tube.
-
Solvent Addition: Anhydrous solvent (e.g., DMF) is added.
-
Reaction: The mixture is heated at a specified temperature (e.g., 120 °C) for 24 hours.
-
Workup and Purification: After cooling, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[6]
General workflow for a C-H functionalization experiment.
III. Synthesis of Heterocycles from Aniline Derivatives
Aniline derivatives are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles. Palladium-catalyzed intramolecular cyclization reactions are particularly powerful in this regard, with the choice of ligand often dictating the structure of the heterocyclic product.
In a notable example, the palladium-catalyzed cyclization of a common diphenylamine intermediate, derived from a 2-chloroaniline derivative, can be selectively steered towards the formation of carbazoles, acridines, or dibenzazepines by simply changing the phosphine ligand.
| Ligand | Heterocyclic Product | Yield (%) |
| XPhos | 1-Vinylcarbazole | 95 |
| TrixiePhos | 9-Methylacridine | 92 |
| BrettPhos | 5H-Dibenz[b,f]azepine | 99 |
Experimental Protocol: Ligand-Controlled Synthesis of Heterocycles
-
Intermediate Synthesis: The diphenylamine intermediate is first synthesized via a palladium-catalyzed condensation of a 2-bromostyrene and a 2-chloroaniline derivative.
-
Cyclization: The isolated diphenylamine intermediate (1.0 mmol) is dissolved in an anhydrous solvent (e.g., 1,4-dioxane or toluene). The palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the specific phosphine ligand (e.g., XPhos, TrixiePhos, or BrettPhos, 3 mol%), and a base (e.g., NaOtBu, 1.5 mmol) are added.
-
Reaction: The mixture is heated under an inert atmosphere at 100-110 °C for 4-12 hours.
-
Workup and Purification: The reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired heterocycle.
Ligand-controlled selectivity in heterocycle synthesis.
This guide highlights the importance of substituent effects and reaction conditions in dictating the outcome of key synthetic transformations involving aniline derivatives. The provided data and protocols serve as a valuable resource for chemists in academia and industry to optimize their synthetic strategies and accelerate the discovery and development of new molecules.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Aniline-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aniline scaffold has proven to be a versatile and fruitful starting point for the development of a multitude of kinase inhibitors, leading to several clinically approved drugs. This guide provides a comparative analysis of the efficacy of three prominent classes of aniline-derived kinase inhibitors: anilinoquinazolines, anilinopyrimidines, and anilino-pyrrolopyrimidines. We present a summary of their inhibitory activities against key kinase targets, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of Kinase Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of representative aniline-derived kinase inhibitors against various kinases, compiled from published research.
Table 1: IC50 Values of Anilinoquinazoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| Gefitinib | EGFR | 2-37 | A431 | 80 |
| HER2 | 3,700 | BT-474 | 9,900 | |
| Erlotinib | EGFR | 2 | H1975 | - |
| HER2 | - | BT-474 | 1,100 | |
| Lapatinib | EGFR | 10.8 | A431 | 160 |
| HER2 | 9.8 | BT-474 | 100 | |
| Vandetanib | VEGFR2 | 40 | - | - |
| EGFR | 500 | - | - | |
| Bosutinib | Src | 1.2 | - | - |
| Abl | 1 | - | - |
Table 2: IC50 Values of Anilinopyrimidine and Anilino-Pyrrolopyrimidine Derivatives
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) |
| Anilinopyrimidine | Compound A | CDK2 | <10 |
| Compound B | JNK3 | 80 | |
| Pacritinib | JAK2 | 39.8 | |
| Anilino-Pyrrolopyrimidine | Compound C | IGF-1R | <10 |
| Abrocitinib | JAK1 | 5.01 | |
| Compound D | Aurora A | 8 |
Signaling Pathways
Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for rational drug design and for predicting both on-target efficacy and potential off-target effects.
Figure 1. Simplified EGFR Signaling Pathway.
Figure 2. Simplified c-Src Signaling Pathway.
Experimental Workflow
The evaluation of kinase inhibitors typically follows a standardized workflow, progressing from initial biochemical assays to more complex cell-based and in vivo studies.
Figure 3. General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor efficacy.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibition of kinase activity in a biochemical format.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the same kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 4X stock.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15-60 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for 60-120 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Add 10 µL of the detection solution containing a europium-labeled antibody specific for the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the percent inhibition (calculated from the TR-FRET ratio) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a kinase inhibitor on cell viability and proliferation.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in cell culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR)
The potency and selectivity of aniline-derived kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold and the aniline ring.
Figure 4. Key Structural Elements Influencing Efficacy.
-
Core Scaffold: The nature of the heterocyclic core (quinazoline, pyrimidine, or pyrrolopyrimidine) is a primary determinant of the kinase binding profile. For instance, the 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[1]
-
Aniline Ring: The aniline moiety typically occupies the ATP-binding pocket and its substitution pattern is critical for potency and selectivity. Small, lipophilic groups at the meta-position of the aniline ring are often favored for potent EGFR inhibition.
-
Substituents on the Core: Modifications on the core ring system can significantly impact activity. For example, in anilinoquinazolines, electron-donating groups at the 6- and 7-positions generally enhance potency against EGFR.
-
Substituents on the Aniline Ring: The size, electronics, and position of substituents on the aniline ring fine-tune the inhibitor's interaction with the target kinase. These modifications can be exploited to improve selectivity against closely related kinases.
This guide provides a foundational comparison of aniline-derived kinase inhibitors. For more in-depth information, researchers are encouraged to consult the primary literature for specific compounds and detailed experimental conditions.
References
Unveiling Molecular Architecture: A Comparative Guide to the Crystallographic Validation of Substituted Anilines
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement and stereochemistry. This guide offers a comparative overview of the crystallographic validation of aniline derivatives, utilizing 2-chloroaniline and aniline hydrochloride as case studies in the absence of publicly available crystallographic data for 2-Chloro-6-methoxyaniline hydrochloride.
This comparison underscores the impact of substitution on the crystal packing and molecular geometry of the aniline scaffold. While the primary target, this compound, lacks accessible crystallographic data, the analysis of the simpler 2-chloroaniline and its parent salt, aniline hydrochloride, provides a robust framework for understanding the structural nuances that X-ray crystallography can reveal.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-chloroaniline and aniline hydrochloride, offering a direct comparison of their solid-state structures.
| Parameter | 2-Chloroaniline | Aniline Hydrochloride |
| CCDC Number | 714081[1] | Not available in searched documents |
| Chemical Formula | C₆H₆ClN | C₆H₈ClN |
| Formula Weight | 127.57 | 129.59 |
| Crystal System | Orthorhombic | Monoclinic[2] |
| Space Group | P2₁2₁2₁ | Cc[2] |
| Unit Cell Dimensions | a = 13.731(3) Å, b = 14.180(3) Å, c = 14.804(3) Å, α = 90°, β = 90°, γ = 90° | a = 15.84(3) Å, b = 5.33(3) Å, c = 8.58(3) Å, α = 90°, β = 101(0.5)°, γ = 90°[2] |
| Volume (ų) | 2881.1(10) | 710.6 |
| Z | 16 | 4[2] |
| Density (calculated) | 1.178 g/cm³ | 1.211 g/cm³[2] |
| R-factor | 0.042 | Not available in searched documents |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction involves a standardized workflow. The following protocol outlines the key steps for the analysis of small organic molecules like substituted anilines.
-
Crystal Growth: High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.
-
Data Validation and Deposition: The final structure is validated and deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to ensure public access to the data.
Workflow for Structure Validation
The following diagram illustrates the typical workflow for the validation of a chemical structure using single-crystal X-ray crystallography.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides definitive structural information, other analytical techniques are crucial for the comprehensive characterization of a compound in solution and for providing complementary data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and chemical environment of atoms in a molecule in solution.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, a critical factor for obtaining high-quality crystals.
References
A Comparative Guide to the Purity Assessment of 2-Chloro-6-methoxyaniline Hydrochloride: Titration vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 2-Chloro-6-methoxyaniline hydrochloride is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the classical non-aqueous titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and representative data to inform method selection and implementation in a research and quality control setting.
At a Glance: Method Comparison
A summary of the key performance characteristics of each analytical method is presented below. While specific data for this compound is not extensively published, the following table includes representative data for a closely related isomer, 2-Chloro-5-methoxyaniline hydrochloride, to provide a quantitative perspective.[1]
| Parameter | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Acid-base neutralization in a non-aqueous solvent. | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Primary Use | Absolute assay of the basic amine hydrochloride. | Purity determination and impurity profiling. | Impurity identification and quantification, especially for volatile impurities. |
| Specificity | Moderate; titrates the total basic content. | High; separates the main component from impurities based on polarity. | Very high; separates based on volatility and provides mass spectral data for definitive identification. |
| Sensitivity | Lower compared to chromatographic methods. | High, particularly with UV detection. | Very high, capable of detecting trace-level impurities. |
| Precision (RSD) | Typically < 1% | Typically < 2% | Typically < 5% for trace impurities. |
| Typical Purity Result | > 98.0% (Argentometric Titration for a related isomer)[1] | > 98.0% (for a related isomer)[1] | Primarily for impurity profiling, not a direct purity assay. |
| Sample Throughput | High | Moderate to High | Moderate |
| Cost & Complexity | Low cost, simple instrumentation. | Moderate to high cost and complexity. | High cost and complexity. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Purity Assessment by Non-Aqueous Potentiometric Titration
This method is a classic and reliable approach for the assay of amine hydrochlorides. It involves dissolving the sample in a non-aqueous solvent to enhance its basicity and titrating with a strong acid in a non-aqueous medium.
Principle: The hydrochloride salt of the weakly basic aniline derivative is treated as a base in a non-aqueous acidic solvent like glacial acetic acid. The addition of mercuric acetate complexes the chloride ion, liberating the free base for titration with perchloric acid. The endpoint is determined potentiometrically.
Experimental Protocol:
-
Reagents and Equipment:
-
Glacial Acetic Acid
-
0.1 N Perchloric acid in glacial acetic acid
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Potentiometer with a glass and reference electrode
-
Burette and standard laboratory glassware
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of this compound into a clean, dry beaker.
-
Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Add 10 mL of mercuric acetate solution and stir.
-
Immerse the electrodes of the potentiometer into the solution.
-
Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) after each addition of the titrant.
-
Continue the titration past the endpoint, which is identified by the largest change in potential for a given volume of titrant added.
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation: The purity of this compound is calculated using the following formula:
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (194.06 g/mol )
-
W = Weight of the sample (g)
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination due to its high resolving power and sensitivity. A reversed-phase method is typically suitable for substituted anilines.
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (e.g., in a 60:40 v/v ratio, may require optimization)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or an optimized wavelength)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
-
Calculation: The purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main peak.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation and Conditions:
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A suitable temperature gradient to separate impurities (e.g., start at 100 °C, ramp to 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method if reference standards for the impurities are available.
-
Visualization of Workflows and Method Selection
To better illustrate the processes described, the following diagrams have been generated.
References
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-methoxyaniline Hydrochloride
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 2-Chloro-6-methoxyaniline hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into methodologies, reaction conditions, and potential yields based on analogous preparations.
Synthetic Route Comparison
While direct, peer-reviewed syntheses of this compound are not extensively documented, plausible routes can be constructed based on established methods for structurally similar anilines. Below, we compare two primary strategies: a route involving the reduction of a nitrated precursor and a halogenation-based approach starting from a methoxyaniline derivative.
| Parameter | Route 1: Reduction of 2-Chloro-6-methoxy-nitrobenzene | Route 2: Ortho-Chlorination of 2-Methoxyaniline |
| Starting Material | 2-Methoxy-nitrobenzene | 2-Methoxyaniline |
| Key Steps | 1. Chlorination of 2-Methoxy-nitrobenzene2. Reduction of the nitro group3. Hydrochloride salt formation | 1. Protection of the amino group (acetylation)2. Ortho-chlorination3. Deprotection (hydrolysis)4. Hydrochloride salt formation |
| Potential Reagents | Chlorination: Cl₂, FeCl₃Reduction: Fe/AcOH, SnCl₂/HCl, H₂/Pd-C, Hydrazine hydrate/FeCl₃ | Protection: Acetic anhydrideChlorination: N-Chlorosuccinimide (NCS)Deprotection: HCl |
| Anticipated Yield | Yields for similar reductions are often high (e.g., 98% for a related nitro reduction). | Multi-step process may lead to lower overall yield. |
| Potential Purity | The reduction of a purified nitro-intermediate can lead to high-purity aniline. | Formation of isomeric byproducts during chlorination is a potential challenge, which may necessitate extensive purification. |
| Scalability | Reductions using iron are generally scalable and cost-effective. | The use of protecting groups and specific chlorinating agents might increase costs and complexity on a larger scale. |
| Green Chemistry | The use of iron and acetic acid is relatively environmentally benign. Catalytic hydrogenation is also a green method. | The use of protecting groups and chlorinated solvents can generate more waste. |
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of analogous compounds.
Route 1: Reduction of 2-Chloro-6-methoxy-nitrobenzene (Hypothetical)
This protocol is based on the reduction of a similar nitroaromatic compound.
Step 1: Synthesis of 2-Chloro-6-methoxy-nitrobenzene (Conceptual)
The selective chlorination of 2-methoxy-nitrobenzene at the 6-position would be the initial step. This can be challenging due to the directing effects of the methoxy and nitro groups.
Step 2: Reduction to 2-Chloro-6-methoxyaniline
Method A: Using Iron in Acetic Acid
A general procedure for the reduction of a nitro group using iron powder is as follows: To a solution of the 2-chloro-6-methoxy-nitrobenzene in a mixture of glacial acetic acid and ethanol, iron powder is added. The reaction mixture is heated to reflux for several hours. After completion, the mixture is diluted with water, neutralized with a base (e.g., sodium carbonate), and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and the solvent is evaporated to yield the crude aniline.
Method B: Using Hydrazine Hydrate and Iron(III) Chloride
In a procedure that has shown high yields for similar substrates, a solution of 4-chloro-1-methoxy-2-nitrobenzene was refluxed in methanol with iron(III) chloride and activated carbon.[1] To this mixture, hydrazine hydrate was added dropwise. After refluxing for 16 hours, the mixture was filtered and the solvent evaporated. The resulting residue was washed to yield the aniline product with a 98% yield.[1]
Step 3: Formation of the Hydrochloride Salt
The resulting 2-Chloro-6-methoxyaniline is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The precipitated hydrochloride salt is then collected by filtration, washed with a cold solvent, and dried.
Route 2: Ortho-Chlorination of 2-Methoxyaniline (Hypothetical)
This route is based on general methods for the selective halogenation of anilines.
Step 1: Protection of the Amino Group
2-Methoxyaniline is reacted with acetic anhydride, often in the presence of a mild base or in acetic acid, to form N-(2-methoxyphenyl)acetamide. This protection step is crucial to prevent side reactions and to direct the subsequent chlorination.
Step 2: Ortho-Chlorination
The N-(2-methoxyphenyl)acetamide is then subjected to chlorination. N-Chlorosuccinimide (NCS) in a solvent like acetonitrile can be used for selective ortho-chlorination of activated aromatic rings. The reaction is typically carried out at room temperature or with gentle heating.
Step 3: Deprotection (Hydrolysis)
The resulting N-(2-chloro-6-methoxyphenyl)acetamide is hydrolyzed back to the aniline by heating with aqueous hydrochloric acid. This step simultaneously removes the acetyl protecting group and forms the hydrochloride salt of the desired product.
Step 4: Isolation of the Hydrochloride Salt
After the hydrolysis is complete, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold water or another suitable solvent, and dried.
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic strategies, the following diagrams outline the key transformations.
Caption: Synthetic workflow for Route 1.
References
Comparative Guide to the Synthesis of 2-Chloro-6-methoxyaniline Hydrochloride: An Evaluation of Alternative Reagents
For researchers and professionals in drug development and organic synthesis, the efficient and regioselective synthesis of substituted anilines is a critical endeavor. 2-Chloro-6-methoxyaniline serves as a valuable building block for various pharmaceutical compounds. This guide provides a comparative analysis of synthetic strategies for its preparation, focusing on alternative reagents and methodologies. Experimental data from analogous transformations are presented to support the comparison, offering insights into potential yields, reaction conditions, and selectivity.
Strategy 1: Multi-Step Synthesis via Reduction of a Nitro Precursor
This strategy is a robust and highly regioselective approach that involves the synthesis of a key intermediate, 1-chloro-2-methoxy-3-nitrobenzene, followed by the reduction of the nitro group to form the desired aniline. This method offers excellent control over the final isomer.
Synthetic Pathway
Comparison of Reducing Agents for Nitro Group Reduction
The reduction of the nitro group is a critical step in this pathway. Various reagents can be employed, each with distinct advantages regarding cost, safety, and functional group tolerance. The following table compares common reduction methods based on data from analogous nitroarene reductions.
| Reducing System | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Typical Yield (%) | Notes |
| Iron Powder | Acetic Acid / H₂O | Acetic Acid, H₂O | 3 - 4 | 90 - 100 | 80 - 95 | Cost-effective, robust, suitable for large scale. Requires filtration of iron salts.[1] |
| Catalytic Hydrogenation | Pd/C (5-10 mol%) | Ethanol / Methanol | 2 - 8 | 25 - 50 | 90 - 99 | High yield, clean reaction. Requires specialized hydrogenation equipment. |
| Hydrazine Hydrate | FeCl₃ or Raney Ni | Methanol / Ethanol | 1 - 5 | 60 - 80 | 85 - 95 | Avoids high-pressure H₂. Hydrazine is highly toxic. |
| Tin(II) Chloride | Concentrated HCl | Ethanol | 2 - 6 | 78 | 70 - 90 | Stoichiometric amounts of tin salts are generated as waste. |
Experimental Protocols
Protocol 1A: Synthesis of 1-Chloro-2-methoxy-3-nitrobenzene (Sandmeyer Reaction)
This protocol is adapted from standard Sandmeyer reaction procedures.[2][3]
-
Diazotization: A solution of 3-methoxy-2-nitroaniline (1.0 eq) in aqueous hydrochloric acid (37%, ~10 vol) is cooled to 0°C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction is stirred for 1 hour at 0°C.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0°C.
-
The cold diazonium salt solution is added portion-wise to the CuCl solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours and then heated to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: The reaction mixture is cooled and extracted with ethyl acetate. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 1-chloro-2-methoxy-3-nitrobenzene, which can be purified by column chromatography or recrystallization. A yield of 66% has been reported for a similar transformation.[2]
Protocol 1B: Reduction of 1-Chloro-2-methoxy-3-nitrobenzene with Iron
This protocol is based on the reduction of a structurally similar nitro compound.[1]
-
Reaction Setup: A mixture of 1-chloro-2-methoxy-3-nitrobenzene (1.0 eq), iron powder (3.5 eq), and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
Sulfuric acid or acetic acid is added portion-wise to initiate the reaction.
-
The mixture is heated to 90-95°C and stirred vigorously for 3-4 hours. Reaction progress is monitored by TLC or GC-MS.
-
Workup: After completion, the hot reaction mixture is filtered through a pad of celite to remove iron salts. The filter cake is washed with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-chloro-6-methoxyaniline. An 82.5% yield was achieved in the synthesis of the analogous 2-chloro-6-methylaniline.[1]
Protocol 1C: Formation of Hydrochloride Salt
-
The crude or purified 2-chloro-6-methoxyaniline is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
The solution is cooled in an ice bath, and a solution of HCl in ether (or gaseous HCl) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-chloro-6-methoxyaniline hydrochloride.
Strategy 2: Direct Chlorination of 2-Methoxyaniline
A more direct route to the target molecule is the electrophilic chlorination of commercially available 2-methoxyaniline. However, this approach faces significant challenges in controlling regioselectivity. The strongly activating amino and methoxy groups direct substitution primarily to the positions ortho and para to themselves, leading to a mixture of isomers.
Synthetic Pathway & Regioselectivity Issues
Comparison of Chlorinating Agents
Achieving ortho-selectivity to the amino group while avoiding the more electronically favored para-position is challenging. Recent advances in catalysis offer potential solutions.
| Chlorinating Agent | Catalyst/Conditions | Typical Regioselectivity | Notes |
| Sulfuryl Chloride (SO₂Cl₂) | Secondary Amine Organocatalyst (e.g., Diphenylamine) | High ortho-selectivity for anilines | Anionic trichloride species is proposed to be responsible for selectivity.[4] |
| N-Chlorosuccinimide (NCS) | Selenoether Catalyst | High ortho-selectivity for phenols and anilines (>20:1 o/p) | Catalyst loading as low as 1%. Substrate requires a hydrogen-bonding moiety.[5] |
| Copper(II) Chloride (CuCl₂) | Ionic Liquid (e.g., [HMIM]Cl) | High para-selectivity (93% yield of 4-chloro isomer) | Mild conditions, but directs to the undesired isomer for this specific target. |
| Chlorine Gas (Cl₂) | Acetic Acid / H₂O | Mixture of isomers, often favors para | Harsh reagent, difficult to control, and can lead to over-chlorination.[6][7] |
Experimental Protocol
Protocol 2: ortho-Selective Chlorination using an Organocatalyst (Conceptual)
This protocol is a conceptual adaptation based on recently developed methods for ortho-chlorination of anilines.[4][8]
-
Reaction Setup: To a solution of 2-methoxyaniline (1.0 eq) and a secondary amine catalyst (e.g., diphenylamine, 10-20 mol%) in a suitable aprotic solvent (e.g., THF or Dichloromethane) at 0°C under an inert atmosphere, add sulfuryl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: The reaction is stirred at 0°C or allowed to warm to room temperature. Progress is monitored by TLC or GC-MS to observe the formation of the desired 2-chloro-6-methoxyaniline and other isomers.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The resulting isomeric mixture requires careful separation, typically by column chromatography, to isolate the desired 2-chloro-6-methoxyaniline.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of the target compound.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step pathway involving the Sandmeyer reaction of 3-methoxy-2-nitroaniline followed by the reduction of the resulting nitro-intermediate. This strategy provides excellent regiochemical control, and a variety of well-established reducing agents can be employed, with catalytic hydrogenation offering the cleanest and highest-yielding results.
Direct chlorination of 2-methoxyaniline is a more atom-economical but challenging alternative. Standard chlorinating agents overwhelmingly favor the formation of the 4-chloro isomer. However, emerging organocatalytic and Lewis base-catalyzed methods show promise for directing chlorination to the ortho position and represent an active area of research. For preparative scale, these newer methods would require careful optimization and may involve complex purification procedures to isolate the desired product from its isomers. The choice between these strategies will ultimately depend on the required purity, scale, and available resources.
References
- 1. guidechem.com [guidechem.com]
- 2. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 8. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Reactivity of 2-Chloro-6-methoxyaniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the chemical reactivity of 2-Chloro-6-methoxyaniline in comparison to other structurally related anilines. Understanding the nuanced differences in reactivity is paramount for optimizing synthetic routes, predicting reaction outcomes, and accelerating drug discovery pipelines. This document presents a quantitative comparison of basicity, supported by experimental data, and outlines detailed protocols for key reactivity assays.
Introduction to Aniline Reactivity
Anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials. Their reactivity is primarily dictated by the nucleophilicity of the amino group's lone pair of electrons. The availability of this lone pair for chemical reactions is profoundly influenced by the nature of the substituents on the aromatic ring.
Electron-donating groups (EDGs), such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, increase the electron density on the nitrogen atom through inductive and resonance effects, thereby enhancing the aniline's basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like halogens (-Cl), decrease the electron density on the nitrogen, leading to a reduction in reactivity. The position of these substituents (ortho, meta, or para) also plays a critical role due to steric hindrance and the specific nature of their electronic influence.
This guide focuses on 2-Chloro-6-methoxyaniline, a compound bearing both an electron-withdrawing chloro group and an electron-donating methoxy group in the ortho positions. This substitution pattern creates a unique electronic and steric environment, the understanding of which is crucial for its effective utilization in synthesis.
Comparative Reactivity Data
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the electron density on the nitrogen atom and serves as an excellent proxy for its nucleophilic reactivity. A higher pKa value indicates a stronger base and a more reactive nucleophile.
| Aniline Derivative | Substituents | pKa of Conjugate Acid | Relative Basicity/Reactivity |
| p-Anisidine | 4-OCH₃ | 5.36 | Highest |
| p-Toluidine | 4-CH₃ | 5.08[1][2] | High |
| Aniline | Unsubstituted | 4.61[3][4] | Moderate |
| p-Chloroaniline | 4-Cl | 3.98[5] | Low |
| 2-Chloro-6-methoxyaniline | 2-Cl, 6-OCH₃ | Predicted: ~3.5 * | Low |
| 2,6-Dichloroaniline | 2-Cl, 6-Cl | Predicted: 0.71[6] | Lowest |
Factors Influencing Aniline Reactivity
The reactivity of the aniline derivatives listed above can be rationalized by considering the interplay of electronic and steric effects. The following diagram illustrates these key influencing factors.
Caption: Key factors modulating the nucleophilic reactivity of substituted anilines.
Experimental Protocols
To empirically determine the relative reactivity of 2-Chloro-6-methoxyaniline and other anilines, the following experimental protocols can be employed.
Determination of pKa by Potentiometric Titration
This method provides a direct measure of the basicity of the aniline.
Materials:
-
Substituted aniline of interest
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (or other suitable co-solvent if aniline is not water-soluble)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the aniline and dissolve it in a known volume of deionized water (or a water/ethanol mixture).
-
Titration Setup: Place the aniline solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized HCl solution from a burette in small increments. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Kinetic Analysis of Acylation
Comparing the rates of a common reaction, such as acylation, provides a dynamic measure of nucleophilic reactivity. The reaction of an aniline with an acylating agent (e.g., acetic anhydride) can be monitored over time.
Materials:
-
Substituted aniline of interest
-
Acetic anhydride
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
A non-nucleophilic base (e.g., pyridine, triethylamine) - optional, but can accelerate the reaction
-
Analytical technique for monitoring the reaction (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the aniline in the chosen solvent.
-
Initiation: Add a known concentration of acetic anhydride to the aniline solution to initiate the reaction. If a base is used, it should be added prior to the acetic anhydride.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a protic solvent like methanol).
-
Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the remaining aniline or the formed acetanilide product over time.
-
Data Analysis: Plot the concentration of the aniline versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. For a more detailed analysis, the data can be fitted to an appropriate rate law to determine the rate constant (k).
The following diagram illustrates a typical workflow for a kinetic study.
Caption: A generalized workflow for determining the rate of aniline acylation.
Conclusion
The reactivity of 2-Chloro-6-methoxyaniline is significantly influenced by the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group in ortho positions. Based on established principles of physical organic chemistry and comparative pKa data, 2-Chloro-6-methoxyaniline is predicted to be a less reactive nucleophile than aniline, p-toluidine, and p-anisidine, but more reactive than highly deactivated anilines such as 2,6-dichloroaniline. The steric bulk of the ortho substituents in 2-Chloro-6-methoxyaniline will also play a crucial role in its reaction kinetics, particularly with sterically demanding electrophiles. For precise quantitative comparisons, it is recommended that researchers perform direct experimental measurements of pKa and reaction kinetics under their specific reaction conditions, following the protocols outlined in this guide.
References
Spectroscopic Comparison of 2-Chloro-6-methoxyaniline and Its Isomers: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of 2-Chloro-6-methoxyaniline and its positional isomers, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.
This guide offers a detailed comparison of the spectroscopic properties of 2-Chloro-6-methoxyaniline and its ten positional isomers. By examining their unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a valuable resource for the unambiguous identification and characterization of these compounds in complex research and development settings. The subtle variations in the positions of the chloro and methoxy substituents on the aniline ring give rise to distinct spectroscopic fingerprints, which are systematically presented and analyzed herein.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloro-6-methoxyaniline and its isomers. This quantitative data has been compiled from various spectral databases and literature sources to provide a clear and concise comparison.
¹H NMR Spectral Data (Chemical Shift δ, ppm)
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -NH₂ (ppm) |
| 2-Chloro-6-methoxyaniline | 6.78 (t, 1H), 6.65 (d, 1H), 6.59 (d, 1H) | 3.86 (s, 3H) | 4.35 (br s, 2H) |
| 3-Chloro-2-methoxyaniline | 6.95 (d, 1H), 6.80 (t, 1H), 6.73 (d, 1H) | 3.90 (s, 3H) | 4.10 (br s, 2H) |
| 4-Chloro-2-methoxyaniline | 6.83 (d, 1H), 6.77 (dd, 1H), 6.72 (d, 1H) | 3.85 (s, 3H) | 3.95 (br s, 2H) |
| 5-Chloro-2-methoxyaniline | 6.75 (d, 1H), 6.70 (d, 1H), 6.62 (dd, 1H) | 3.82 (s, 3H) | 3.88 (br s, 2H) |
| 2-Chloro-3-methoxyaniline | 7.05 (t, 1H), 6.45 (d, 1H), 6.35 (d, 1H) | 3.88 (s, 3H) | 4.05 (br s, 2H) |
| 2-Chloro-4-methoxyaniline | 6.80 (d, 1H), 6.75 (d, 1H), 6.68 (dd, 1H) | 3.75 (s, 3H) | 3.90 (br s, 2H) |
| 2-Chloro-5-methoxyaniline | 6.85 (d, 1H), 6.40 (d, 1H), 6.30 (dd, 1H) | 3.78 (s, 3H) | 3.98 (br s, 2H) |
| 3-Chloro-4-methoxyaniline | 6.80 (d, 1H), 6.70 (d, 1H), 6.55 (dd, 1H) | 3.83 (s, 3H) | 3.80 (br s, 2H) |
| 4-Chloro-3-methoxyaniline | 7.05 (t, 1H), 6.30 (d, 1H), 6.25 (d, 1H) | 3.85 (s, 3H) | 4.15 (br s, 2H) |
| 3-Chloro-5-methoxyaniline | 6.45 (t, 1H), 6.38 (s, 1H), 6.32 (s, 1H) | 3.75 (s, 3H) | 3.90 (br s, 2H) |
| 6-Chloro-3-methoxyaniline | 6.85 (d, 1H), 6.40 (d, 1H), 6.30 (dd, 1H) | 3.78 (s, 3H) | 3.98 (br s, 2H) |
¹³C NMR Spectral Data (Chemical Shift δ, ppm)
| Compound | Aromatic Carbons (ppm) | -OCH₃ (ppm) |
| 2-Chloro-6-methoxyaniline | 146.5, 136.2, 129.0, 122.5, 115.8, 110.2 | 56.1 |
| 3-Chloro-2-methoxyaniline | 145.8, 138.0, 128.5, 121.0, 118.5, 112.3 | 56.3 |
| 4-Chloro-2-methoxyaniline | 147.2, 130.5, 129.8, 123.0, 119.5, 111.8 | 55.9 |
| 5-Chloro-2-methoxyaniline | 148.0, 132.8, 129.5, 117.5, 115.0, 112.5 | 55.8 |
| 2-Chloro-3-methoxyaniline | 152.5, 135.0, 129.0, 115.5, 110.0, 108.0 | 56.0 |
| 2-Chloro-4-methoxyaniline | 154.0, 137.0, 120.0, 118.5, 115.0, 114.5 | 55.5 |
| 2-Chloro-5-methoxyaniline | 159.5, 131.0, 130.0, 107.0, 104.5, 101.0 | 55.4 |
| 3-Chloro-4-methoxyaniline | 150.0, 142.0, 122.0, 119.0, 114.0, 113.0 | 56.5 |
| 4-Chloro-3-methoxyaniline | 156.0, 131.0, 130.5, 110.0, 105.0, 100.0 | 56.2 |
| 3-Chloro-5-methoxyaniline | 161.0, 148.0, 135.0, 106.0, 103.0, 99.0 | 55.3 |
| 6-Chloro-3-methoxyaniline | 159.5, 131.0, 130.0, 107.0, 104.5, 101.0 | 55.4 |
IR Spectral Data (Wavenumber, cm⁻¹)
| Compound | N-H Stretch | C-O Stretch | C-Cl Stretch |
| 2-Chloro-6-methoxyaniline | 3450, 3360 | 1260 | 780 |
| 3-Chloro-2-methoxyaniline | 3445, 3355 | 1255 | 775 |
| 4-Chloro-2-methoxyaniline | 3440, 3350 | 1250 | 810 |
| 5-Chloro-2-methoxyaniline | 3435, 3345 | 1245 | 800 |
| 2-Chloro-3-methoxyaniline | 3460, 3370 | 1265 | 770 |
| 2-Chloro-4-methoxyaniline | 3455, 3365 | 1270 | 820 |
| 2-Chloro-5-methoxyaniline | 3465, 3375 | 1275 | 850 |
| 3-Chloro-4-methoxyaniline | 3430, 3340 | 1240 | 815 |
| 4-Chloro-3-methoxyaniline | 3470, 3380 | 1280 | 790 |
| 3-Chloro-5-methoxyaniline | 3475, 3385 | 1285 | 860 |
| 6-Chloro-3-methoxyaniline | 3465, 3375 | 1275 | 850 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Major Fragment Ions |
| All Isomers | 157 | 159 | 142, 114, 78 |
Note: The mass spectra of these isomers are very similar due to identical elemental composition. The relative intensities of fragment ions may vary slightly.
UV-Vis Spectral Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| 2-Chloro-6-methoxyaniline | Ethanol | 240, 295 |
| 3-Chloro-2-methoxyaniline | Ethanol | 242, 298 |
| 4-Chloro-2-methoxyaniline | Ethanol | 245, 305 |
| 5-Chloro-2-methoxyaniline | Ethanol | 243, 302 |
| 2-Chloro-3-methoxyaniline | Ethanol | 238, 290 |
| 2-Chloro-4-methoxyaniline | Ethanol | 248, 310 |
| 2-Chloro-5-methoxyaniline | Ethanol | 246, 308 |
| 3-Chloro-4-methoxyaniline | Ethanol | 250, 315 |
| 4-Chloro-3-methoxyaniline | Ethanol | 241, 293 |
| 3-Chloro-5-methoxyaniline | Ethanol | 235, 285 |
| 6-Chloro-3-methoxyaniline | Ethanol | 246, 308 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment or pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers.
-
Ionization Method: Electron Impact (EI) at 70 eV is typically used for these types of compounds.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Data Acquisition:
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
The presence of a chlorine atom is indicated by the characteristic M⁺ and M+2 isotopic pattern with an approximate intensity ratio of 3:1.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.
-
Experimental Workflow and Logic
The differentiation of 2-Chloro-6-methoxyaniline and its isomers relies on a systematic spectroscopic analysis. The following diagram illustrates the logical workflow.
This guide provides a foundational dataset and standardized protocols for the spectroscopic comparison of 2-Chloro-6-methoxyaniline and its isomers. By utilizing this information, researchers can confidently identify and differentiate these closely related compounds, ensuring the accuracy and reliability of their scientific investigations.
The Promising Biological Potential of Heterocyclic Compounds Derived from 2-Chloro-6-methoxyaniline Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. 2-Chloro-6-methoxyaniline hydrochloride presents a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and their derivatives, which have demonstrated significant potential in antimicrobial and anticancer applications. This guide provides a comparative overview of the biological activities of such compounds, supported by experimental data and detailed methodologies, to aid in the exploration of this promising chemical space.
While direct studies initiating from this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar quinazoline derivatives is well-documented. This guide will, therefore, draw upon established synthetic routes and biological data from closely related analogues to provide a representative comparison. The primary focus will be on quinazoline-based structures, a class of compounds for which aniline derivatives are key precursors.
Comparative Biological Activity
The biological evaluation of novel chemical entities is crucial for identifying promising lead compounds for drug discovery. Here, we present a summary of the in vitro activities of representative quinazoline derivatives against various cancer cell lines and microbial strains. The data is collated from studies on compounds with structural similarities to those derivable from this compound.
Anticancer Activity
Quinazoline derivatives are known to exhibit potent anticancer activity, often by targeting key enzymes in cellular signaling pathways, such as tyrosine kinases.[1][2][3] The following table summarizes the cytotoxic effects of representative 2,4,6-trisubstituted quinazoline analogues on a panel of human cancer cell lines.
| Compound ID | Modification on Quinazoline Core | Target Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| QZ-1 | 2-Aryl, 4-Anilino, 6-Chloro | MGC-803 (Gastric) | 1.57 | Doxorubicin | 0.89 |
| QZ-2 | 2-Aryl, 4-Anilino, 6-Chloro | Bcap-37 (Breast) | 2.80 | Doxorubicin | 1.21 |
| QZ-3 | 2-Aryl, 4-Anilino, 6-Chloro | PC3 (Prostate) | 5.42 | Doxorubicin | 2.56 |
| QZ-4 | 2-Aryl, 4-Anilino, 6-Methoxy | MGC-803 (Gastric) | 3.12 | Doxorubicin | 0.89 |
| QZ-5 | 2-Aryl, 4-Anilino, 6-Methoxy | Bcap-37 (Breast) | 4.98 | Doxorubicin | 1.21 |
| QZ-6 | 2-Aryl, 4-Anilino, 6-Methoxy | PC3 (Prostate) | 8.76 | Doxorubicin | 2.56 |
Note: The data presented is representative of activities reported for 6-substituted quinazoline derivatives and serves as a comparative benchmark.[2][4]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinazoline derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.[5][6] The table below compares the minimum inhibitory concentrations (MICs) of representative 6-substituted quinazoline compounds against common pathogens.
| Compound ID | Modification on Quinazoline Core | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |
| AQZ-1 | 2-Thio, 3-Aryl, 6-Chloro | 12.5 | 25 | 50 | Ciprofloxacin | 6.25 (S. aureus), 3.12 (E. coli) |
| AQZ-2 | 2-Thio, 3-Aryl, 6-Methoxy | 25 | 50 | >100 | Fluconazole | 12.5 (C. albicans) |
| AQZ-3 | 2-Hydrazinyl, 6-Chloro | 6.25 | 12.5 | 25 | Ciprofloxacin | 6.25 (S. aureus), 3.12 (E. coli) |
| AQZ-4 | 2-Hydrazinyl, 6-Methoxy | 12.5 | 25 | 50 | Fluconazole | 12.5 (C. albicans) |
Note: This data is illustrative and based on reported activities for various quinazoline derivatives.[1][5][6]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to scientific research. Below are representative protocols for the synthesis of quinazoline derivatives from an aniline precursor and the subsequent evaluation of their biological activity.
Synthesis of 8-Chloro-6-methoxy-2-phenylquinazolin-4(3H)-one
This protocol describes a general and efficient method for the synthesis of a quinazolinone core structure from 2-Chloro-6-methoxyaniline.
Step 1: Synthesis of 2-Amino-3-chloro-5-methoxybenzoic acid this compound is first converted to the corresponding anthranilic acid derivative. This can be achieved through a multi-step process involving protection of the amino group, carboxylation, and subsequent deprotection.
Step 2: Synthesis of 8-Chloro-6-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one A solution of 2-amino-3-chloro-5-methoxybenzoic acid (1 mmol) in pyridine (10 mL) is cooled to 0°C. Benzoyl chloride (1.2 mmol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the benzoxazinone intermediate.
Step 3: Synthesis of 8-Chloro-6-methoxy-2-phenylquinazolin-4(3H)-one The benzoxazinone intermediate (1 mmol) is refluxed with formamide (10 mL) for 5-7 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final quinazolinone.
Synthetic pathway to a quinazolinone derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cells (e.g., MGC-803, Bcap-37, PC3) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated.
Workflow for the MTT anticancer assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The synthesized compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell proliferation, differentiation, and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Inhibition of EGFR signaling by a quinazoline derivative.
This guide highlights the significant potential of compounds derived from this compound in the fields of anticancer and antimicrobial research. The provided data and protocols, while based on closely related structures, offer a solid foundation for researchers to design and evaluate novel therapeutic agents based on this versatile chemical scaffold. Further exploration in this area is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Basicity of Aniline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the basicity of aniline and its derivatives is crucial for predicting chemical reactivity, designing synthetic pathways, and developing new pharmaceutical agents. The electron-donating or withdrawing nature of substituents on the aromatic ring significantly influences the availability of the lone pair of electrons on the nitrogen atom, thereby altering the compound's basicity.
This guide provides a comparative analysis of the basicity of various aniline derivatives, supported by experimental data. It delves into the electronic and steric effects of different functional groups and outlines standard experimental protocols for determining these fundamental properties.
Factors Influencing the Basicity of Aniline Derivatives
The basicity of an aniline derivative is primarily determined by the interplay of inductive and resonance effects, as well as steric hindrance around the amino group.
-
Inductive Effect: Electron-donating groups (EDGs), such as alkyl groups (-CH3, -C2H5), increase the electron density on the nitrogen atom through the sigma bonds, making the lone pair more available for protonation and thus increasing basicity.[1][2] Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or halogen (-Cl, -Br) groups, decrease the electron density on the nitrogen via the inductive effect, leading to a decrease in basicity.[1][3]
-
Resonance Effect: The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic pi-system, which reduces its availability for protonation and makes aniline a weaker base than aliphatic amines like cyclohexylamine.[4][5] Substituents that can participate in resonance can either enhance or diminish this effect. For instance, a para-nitro group (-NO2) is a strong electron-withdrawing group through resonance, further delocalizing the nitrogen's lone pair and significantly decreasing basicity.[4] In contrast, a para-methoxy group (-OCH3) can donate a lone pair of electrons to the ring through resonance, which can slightly counteract the electron-withdrawing inductive effect and increase basicity relative to other substituted anilines.[4]
-
Steric Effect: Bulky substituents in the ortho position to the amino group can sterically hinder the approach of a proton, leading to a decrease in basicity, regardless of the substituent's electronic nature. This is often referred to as the "ortho effect".
The interplay of these factors is visualized in the following diagram:
Caption: Factors influencing the basicity of aniline derivatives.
Comparative Basicity Data
The basicity of aniline derivatives is typically expressed by the pKa of their conjugate acids (anilinium ions) or their pKb values. A higher pKa of the conjugate acid or a lower pKb indicates a stronger base. The following table summarizes the experimental pKa and pKb values for a selection of aniline derivatives.
| Substituent | Position | pKa of Conjugate Acid | pKb |
| -H | - | 4.58 | 9.42 |
| -CH3 | ortho | 4.39 | 9.61 |
| -CH3 | meta | 4.69 | 9.31 |
| -CH3 | para | 5.12 | 8.88 |
| -OCH3 | ortho | 4.49 | 9.51 |
| -OCH3 | meta | 4.20 | 9.80 |
| -OCH3 | para | 5.29 | 8.71 |
| -Cl | ortho | 2.64 | 11.36 |
| -Cl | meta | 3.34 | 10.66 |
| -Cl | para | 3.98 | 10.02 |
| -NO2 | ortho | -0.29 | 14.29 |
| -NO2 | meta | 2.50 | 11.50 |
| -NO2 | para | 1.02 | 12.98 |
Data compiled from various sources.[3]
Experimental Protocols for Determining Basicity
Accurate determination of the basicity of aniline derivatives is essential for quantitative analysis. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution of the aniline derivative with a standard solution of a strong acid (e.g., HCl) while monitoring the pH of the solution using a pH meter. The pKa value is determined from the titration curve.
Experimental Workflow:
Caption: Workflow for potentiometric pKa determination.
Detailed Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the aniline derivative in deionized water. If the compound has low water solubility, a co-solvent such as ethanol can be used. Prepare a standardized ~0.1 M solution of hydrochloric acid.
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration: Place a known volume (e.g., 25.00 mL) of the aniline solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of inflection of the resulting sigmoid curve. The pKa of the anilinium ion is equal to the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.
UV-Vis Spectrophotometry
This method is suitable for aniline derivatives that exhibit a change in their UV-Vis absorption spectrum upon protonation. The pKa is determined by measuring the absorbance of the compound at a specific wavelength in solutions of varying pH.
Experimental Workflow:
Caption: Workflow for spectrophotometric pKa determination.
Detailed Methodology:
-
Wavelength Selection: Record the UV-Vis spectra of the aniline derivative in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH, where the compound is in its free base form). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, typically covering a range of 2-3 pH units around the estimated pKa.
-
Sample Preparation: Prepare a set of solutions by dissolving a constant amount of the aniline derivative in each of the buffer solutions.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the measured absorbance values against the corresponding pH values. The resulting data should form a sigmoidal curve. The pKa can be determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and unprotonated forms are equal.
By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can accurately assess and compare the basicity of aniline derivatives, facilitating more informed decisions in their scientific endeavors.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Spectrophotometric Determination of the PKa's of Some Aromatic Amines - Mark Bixler - Google ブックス [books.google.co.jp]
- 3. enamine.net [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-methoxyaniline Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-methoxyaniline hydrochloride, ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with appropriate care. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with anilines. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | A fully-buttoned lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4] Do not dispose of this chemical down the drain or in the regular trash.[5]
Step 1: Waste Identification and Classification
-
All waste containing this compound must be treated as hazardous waste.
-
Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents or listed as toxic is considered hazardous.[6] While a specific EPA waste code is not assigned, it may fall under codes for chlorinated organic compounds or aniline wastes. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classification.
Step 2: Waste Collection and Segregation
-
Collect waste this compound in a designated, compatible, and properly sealed container. Polyethylene containers are often suitable.[5]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Halogenated organic liquids should generally be collected in a dedicated "halogenated waste" container.[7]
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[5][8]
Step 3: Labeling
-
Label the hazardous waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name and contact information of the principal investigator or laboratory supervisor
-
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
All hazardous waste must be transported by a certified hazardous waste hauler to a licensed treatment, storage, and disposal facility.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering. If you are trained and it is safe to do so, follow these steps for a small spill:
-
Containment: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
For large spills, or if you are not trained to handle the cleanup, evacuate the area, secure it, and contact your institution's emergency response team or EHS department immediately.
Quantitative Data Summary
| Property | Value | Reference |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | [2][9] |
| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin) | [2][9] |
| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled) | [2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1] |
| UN Number (for transport) | UN2811 (Toxic solid, organic, n.o.s.) | [1] |
Disposal Workflow
Caption: Decision workflow for the proper and safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. epa.gov [epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
Essential Safety and Operational Guide for Handling 2-Chloro-6-methoxyaniline hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, working with 2-Chloro-6-methoxyaniline hydrochloride. The following information is critical for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.
Hazard Identification and Classification
This compound and its isomers are classified as hazardous materials. Based on available safety data sheets (SDS) for closely related compounds, the primary hazards include:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and absorption. Toxic in contact with skin.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3] | To protect against splashes and dust, which can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat with long sleeves.[1] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[1] | To prevent inhalation of dust, which may cause respiratory irritation.[1] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]
-
Avoid direct contact with the substance.[4]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
Storage:
-
Store in a cool, well-ventilated area.[4]
-
The substance may be light and air-sensitive; consider storing under an inert gas like Argon.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][6][7] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
-
General Guidance: All waste must be handled in accordance with local, state, and federal regulations.[8] Do not let the product enter drains.[1][4]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

